4,4'-(Pyrimidine-4,6-diyl)dibenzaldehyde
Description
Structure
3D Structure
Properties
CAS No. |
609356-03-8 |
|---|---|
Molecular Formula |
C18H12N2O2 |
Molecular Weight |
288.3 g/mol |
IUPAC Name |
4-[6-(4-formylphenyl)pyrimidin-4-yl]benzaldehyde |
InChI |
InChI=1S/C18H12N2O2/c21-10-13-1-5-15(6-2-13)17-9-18(20-12-19-17)16-7-3-14(11-22)4-8-16/h1-12H |
InChI Key |
FHXLRRTWAYYFLD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C=O)C2=CC(=NC=N2)C3=CC=C(C=C3)C=O |
Origin of Product |
United States |
Chemical structure and properties of 4,4'-(Pyrimidine-4,6-diyl)dibenzaldehyde
Content Type: In-Depth Technical Whitepaper Audience: Researchers, Material Scientists, and Drug Development Professionals Subject: Synthesis, Physicochemical Properties, and Applications in Covalent Organic Frameworks (COFs)
Executive Summary & Core Directive
4,4'-(Pyrimidine-4,6-diyl)dibenzaldehyde (often abbreviated as Py-2CHO or 4,6-BFPP ) is a critical
This guide provides a rigorous, self-validating protocol for the synthesis, characterization, and application of this compound, moving beyond generic descriptions to field-proven methodologies.
Molecular Architecture & Properties[1][2]
The molecule consists of a central pyrimidine ring substituted at the 4 and 6 positions with 4-formylphenyl groups. The electron-deficient pyrimidine core acts as an electron acceptor, while the aldehyde groups serve as reactive handles for Schiff-base condensations.
Physicochemical Data Table[2][3][4]
| Property | Value / Description |
| IUPAC Name | 4,4'-(Pyrimidine-4,6-diyl)dibenzaldehyde |
| Molecular Formula | |
| Molecular Weight | 288.30 g/mol |
| Appearance | Pale yellow to off-white solid |
| Solubility | Soluble in |
| Melting Point | 164–166 °C (Typical range for pure crystalline form) |
| Symmetry | |
| CAS Number | Not widely listed; synthesized de novo in most literature |
Structural Visualization[5][6]
Caption: Structural logic of 4,4'-(Pyrimidine-4,6-diyl)dibenzaldehyde showing the electron-deficient core and reactive aldehyde handles.
Synthetic Protocol: Suzuki-Miyaura Coupling
The most robust route to high-purity 4,4'-(Pyrimidine-4,6-diyl)dibenzaldehyde is the palladium-catalyzed Suzuki-Miyaura cross-coupling of 4,6-dichloropyrimidine with (4-formylphenyl)boronic acid. This method avoids the harsh oxidation conditions required for methyl-substituted precursors and preserves the aldehyde functionality.
Reaction Scheme
Step-by-Step Methodology
Reagents:
-
4,6-Dichloropyrimidine (1.0 eq, 10 mmol, 1.49 g)
-
(4-Formylphenyl)boronic acid (2.5 eq, 25 mmol, 3.75 g)
-
Tetrakis(triphenylphosphine)palladium(0) [
] (5 mol%, 0.5 mmol, 578 mg) -
Potassium Carbonate (
) (2 M aqueous solution, 20 mL) -
1,4-Dioxane (80 mL, degassed)
Protocol:
-
Setup: Flame-dry a 250 mL two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with Argon or Nitrogen for 15 minutes.
-
Dissolution: Add 4,6-dichloropyrimidine, (4-formylphenyl)boronic acid, and 1,4-dioxane. Stir until dissolved.
-
Degassing: Bubble Argon through the solution for 20 minutes to remove dissolved oxygen (critical to prevent Pd catalyst deactivation and homocoupling byproducts).
-
Catalyst Addition: Add
and the degassed solution quickly against a positive pressure of Argon. -
Reaction: Heat the mixture to 90–100 °C under an inert atmosphere for 24–48 hours . Monitor by TLC (Eluent: Hexane/Ethyl Acetate 3:1). The starting dichloride spot should disappear.
-
Work-up:
-
Purification: Recrystallize the crude solid from hot DMF or Chloroform/Ethanol. Alternatively, purify via silica gel column chromatography (Gradient: 10%
40% Ethyl Acetate in Hexane). -
Yield: Expected yield is 70–85%.
Validation Check:
-
NMR (400 MHz,
): Look for the aldehyde proton singlet at ppm and the pyrimidine protons (singlet at C2, singlet at C5). -
Absence of Cl: Mass spectrometry should show a parent ion at
, with no isotope pattern characteristic of chlorine.
Application: Covalent Organic Frameworks (COFs)[1][5][9]
This molecule is a cornerstone for synthesizing nitrogen-rich COFs. Its angular geometry makes it ideal for constructing Hexagonal or Rhombic pore structures when combined with
COF Synthesis Workflow (Solvothermal)
The condensation of Py-2CHO with 1,3,5-tris(4-aminophenyl)benzene (TAPB) yields a crystalline 2D COF.
Protocol:
-
Loading: In a Pyrex tube (o.d. 10 mm), charge Py-2CHO (0.3 mmol) and TAPB (0.2 mmol) [Molar ratio 3:2 to match stoichiometry].
-
Solvent System: Add 3 mL of a mixture of o-Dichlorobenzene/n-Butanol (1:1 v/v) and 0.3 mL of 6M aqueous Acetic Acid (catalyst).
-
Degassing: Flash freeze the tube in liquid nitrogen, pump down to internal pressure
Pa, and thaw. Repeat 3 times (Freeze-Pump-Thaw cycles). -
Sealing: Flame-seal the tube under vacuum.
-
Crystallization: Place in an oven at 120 °C for 3 days .
-
Isolation: Open the tube, filter the precipitate, wash with THF and Acetone, and dry under vacuum at 100 °C.
Mechanistic Pathway Diagram
Caption: Synthesis workflow for Py-2CHO based COFs, highlighting the reversible imine condensation mechanism.
Technical Insights & Troubleshooting
Solubility Challenges
The aldehyde Py-2CHO can exhibit poor solubility in alcohols.
-
Insight: If the Suzuki coupling product precipitates prematurely during workup, dissolve the crude mixture in hot
before filtering through Celite to remove Palladium black.
Catalyst Deactivation
Palladium catalysts are sensitive to the nitrogen atoms in the pyrimidine ring, which can coordinate and poison the catalyst.
-
Solution: Use a slightly higher catalyst loading (5 mol%) compared to standard phenyl-phenyl couplings, and ensure rigorous deoxygenation.
Aldehyde Oxidation
The aldehyde groups are susceptible to oxidation to carboxylic acids if exposed to air for prolonged periods in solution.
-
Storage: Store the purified solid under Nitrogen/Argon at 4 °C. If the NMR shows a broad singlet at
ppm, the sample contains carboxylic acid impurity and must be repurified.
References
-
Suzuki-Miyaura Coupling of Pyrimidines
- Gong, Y., et al. (2011). "Synthesis of diverse dihydropyrimidine-related scaffolds by fluorous benzaldehyde-based Biginelli reaction and post-condensation modifications." Beilstein Journal of Organic Chemistry.
-
Source:
-
Py-2CHO in COF Synthesis
-
Liu, X., et al. (2022). "In situ photodeposition of platinum clusters on a covalent organic framework for photocatalytic hydrogen production." Nature Communications.
-
Source:[3]
-
-
General Synthesis of 4,6-Diarylpyrimidines
-
BenchChem Protocols.[4] "Synthesis of Novel Derivatives of 4,6-Diarylpyrimidines."
-
Source:
-
-
COF Film Fabrication using Py-Linkers
-
Wang, T., et al. (2026). "Constructing out-of-plane oriented two-dimensional covalent organic framework films for stretchable electronics." Nature Communications.
-
Source:[5]
-
Sources
Advanced Synthesis & Application of Pyrimidine-Aldehyde COF Linkers
A Technical Guide for Chemical Engineers and Drug Development Professionals
Executive Summary
This technical guide provides a comprehensive analysis of pyrimidine-based aldehyde linkers used in the synthesis of Covalent Organic Frameworks (COFs). Unlike ubiquitous benzene-cored linkers (e.g., 1,3,5-triformylbenzene), pyrimidine cores introduce specific heteroatomic functionalities—Lewis basicity, metal coordination sites, and optoelectronic tunability—critical for advanced applications in catalysis and drug delivery.
This document details the synthesis of the industry-standard linker 2,4,6-tris(4-formylphenyl)pyrimidine (TFPPy) , the thermodynamic principles of its reticulation into crystalline frameworks, and its validation in bio-pharmaceutical contexts.
Part 1: Structural Rationale & Linker Design
The transition from carbocyclic to heterocyclic cores represents a strategic shift in COF design. The pyrimidine ring (1,3-diazine) offers distinct advantages over its benzene analog:
-
Nitrogen Doping: The inherent N-atoms in the pyrimidine ring (
) provide lone pairs for hydrogen bonding and metal chelation without post-synthetic modification. -
Electronic Modulation: Pyrimidine is electron-deficient, lowering the LUMO levels of the resulting COF, which is advantageous for photocatalytic applications and stabilizing charge-transfer complexes.
-
Topology Control: The
-symmetric geometry of 2,4,6-substituted pyrimidines directs the formation of hexagonal (hcb) lattices when paired with -symmetric diamines.
The Primary Linker: TFPPy
While direct formyl substitution on the pyrimidine ring is possible, it is synthetically unstable. The dominant architecture involves aryl-spacers. The gold standard is 2,4,6-tris(4-formylphenyl)pyrimidine (TFPPy) .
Part 2: Monomer Synthesis Protocol (TFPPy)
The synthesis of TFPPy relies on a robust Suzuki-Miyaura cross-coupling reaction. This protocol prioritizes purity, as monofunctionalized impurities act as "defect cappers" that terminate COF crystal growth.
Reaction Mechanism Visualization
The following diagram outlines the catalytic cycle converting trichloropyrimidine to the aldehyde linker.
Figure 1: Suzuki-Miyaura coupling pathway for the synthesis of TFPPy linker.
Step-by-Step Protocol
-
Reagents:
-
2,4,6-Trichloropyrimidine (1.0 eq)
-
4-Formylphenylboronic acid (3.5 eq - excess ensures complete substitution)
-
Tetrakis(triphenylphosphine)palladium(0) (5 mol%)
-
Potassium Carbonate (
, 2M aqueous solution) -
Solvent: 1,4-Dioxane.
-
-
Procedure:
-
Degassing: Combine solvent and base in a Schlenk flask. Freeze-pump-thaw (3 cycles) to remove
(critical to prevent Pd oxidation and homocoupling of boronic acids). -
Addition: Add pyrimidine precursor, boronic acid, and Pd catalyst under inert
flow. -
Reflux: Heat to 100°C for 48 hours. The solution typically turns dark (Pd black formation indicates catalyst decomposition, but active species remain in solution).
-
Workup: Cool to RT. Extract with chloroform (
). Wash organic layer with brine. Dry over . -
Purification: Recrystallization from hot chloroform/hexane is preferred over column chromatography to remove pinacol/boronic acid residues efficiently.
-
-
Quality Control (QC):
-
1H NMR (CDCl3): Look for the distinct aldehyde singlet at
ppm and the pyrimidine proton singlet at ppm. -
Target Purity: >98% is required for high-crystallinity COFs.
-
Part 3: COF Solvothermal Assembly
The formation of the COF (e.g., Py-COF) utilizes Schiff-base chemistry (Imine condensation).[1] This reaction is reversible, allowing for "thermodynamic error correction"—the system continually forms and breaks bonds until the most thermodynamically stable (crystalline) structure is achieved.
Experimental Workflow
The standard protocol utilizes a solvothermal approach in sealed Pyrex tubes.
| Parameter | Specification | Rationale |
| Linker A | TFPPy (0.1 mmol) | The |
| Linker B | 1,4-Phenylenediamine (0.15 mmol) | The |
| Solvent System | o-Dichlorobenzene / n-Butanol (1:1 v/v) | o-DCB solubilizes the linker; n-BuOH aids in reversibility and crystal stacking. |
| Catalyst | Aqueous Acetic Acid (6M, 0.1 mL) | Protonates the carbonyl, increasing electrophilicity for amine attack. |
| Conditions | 120°C, 72 hours (Static) | Slow heating allows ordered nucleation. |
Crystallization Mechanism
Figure 2: Thermodynamic error-correction mechanism driving crystalline COF formation.
Part 4: Critical Quality Attributes (CQA)
For researchers utilizing these COFs in drug development or catalysis, the following characterization data is mandatory to validate the material.
-
Powder X-Ray Diffraction (PXRD):
-
Indicator: Sharp low-angle peaks (typically
) indicate long-range 2D ordering. -
Validation: Compare experimental pattern with the simulated pattern (generated from Materials Studio/Reflex) to confirm the eclipsed (AA) vs. staggered (AB) stacking mode. Pyrimidine COFs usually favor AA stacking due to minimizing dipole repulsion.
-
-
Porosity (BET Surface Area):
-
Method:
adsorption isotherms at 77 K. -
Target: TFPPy-based COFs typically yield surface areas between 1500 – 2200 m²/g . A Type IV isotherm confirms mesoporosity (pore size ~2-3 nm), ideal for drug encapsulation.
-
-
FT-IR Spectroscopy:
-
Success Criteria: Disappearance of the N-H stretch (~3300 cm⁻¹) and C=O stretch (~1690 cm⁻¹).
-
New Signal: Appearance of the C=N imine stretch (~1620 cm⁻¹).
-
Part 5: Applications in Drug Development[3]
The pyrimidine-aldehyde linkers are particularly relevant for pH-responsive drug delivery systems (DDS) .
-
Mechanism: The imine bond (
) formed by the aldehyde linker is stable at physiological pH (7.4) but hydrolyzes in acidic environments (pH 5.0–6.0), such as the tumor microenvironment or endosomes. -
Loading: The high surface area and mesoporous structure allow for high loading capacities of hydrophobic drugs (e.g., Doxorubicin, Ibuprofen).
-
Interaction: The pyrimidine nitrogen atoms serve as hydrogen-bond acceptors, interacting with drug molecules to prevent premature leakage.
Figure 3: Logic flow of pH-responsive drug delivery using imine-linked Py-COFs.
References
-
Synthesis of TFPPy Linker
-
Al-Masoudi, N. A., et al. "Synthesis of potential pyrimidine derivatives via Suzuki cross-coupling reaction."[3] Nucleosides, Nucleotides and Nucleic Acids, 2014.
-
-
COF Synthesis & Thermodynamics
- Lohse, M. S., & Bein, T. "Covalent Organic Frameworks: Structures, Synthesis, and Applications." Advanced Functional Materials, 2018. (General reference for solvothermal protocols).
-
Pyrimidine COFs in Photocatalysis
-
Drug Delivery Applications
-
Vyas, V. S., et al. "Exploiting Noncovalent Interactions in an Imine-Based Covalent Organic Framework for Quercetin Delivery."[6] Chemistry – A European Journal, 2014.
-
-
Microwave-Assisted Synthesis (Alternative Protocol)
Sources
- 1. Pyrene-based covalent organic frameworks (PyCOFs): a review - Nanoscale Horizons (RSC Publishing) DOI:10.1039/D4NH00317A [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies [mdpi.com]
- 4. Recent advances in covalent organic frameworks (COFs) for wound healing and antimicrobial applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Covalent Pyrimidine Frameworks via a Tandem Polycondensation Method for Photocatalytic Hydrogen Production and Proton Conduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
Unlocking Functional Diversity: A Comparative Analysis of Pyrimidine-4,6-diyl and Pyridine-2,6-diyl Linkers
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
In the rational design of functional molecules—from advanced materials to therapeutic agents—the choice of the core organic linker is paramount. This guide provides an in-depth technical comparison of two foundational heterocyclic linkers: pyrimidine-4,6-diyl and pyridine-2,6-diyl. While structurally similar, the presence and position of an additional nitrogen atom in the pyrimidine core induce profound differences in electronic structure, coordination geometry, and ultimately, application potential. We will explore the causality behind these differences, from the fundamental impact on molecular orbitals to the resulting topologies of metal-organic frameworks (MOFs) and the binding capabilities of supramolecular systems. This document serves as a key resource for researchers aiming to strategically select and deploy these linkers in materials science, coordination chemistry, and drug development.
Core Structural and Electronic Distinctions
The fundamental difference between the two linkers lies in their aromatic core. Pyridine is an azine, a six-membered heterocycle containing one nitrogen atom. Pyrimidine is a 1,3-diazine, containing two nitrogen atoms in a meta-relationship. This distinction dictates the linker's geometry, electron density, and reactivity.
The pyridine-2,6-diyl linker presents its connection points at the positions flanking the nitrogen atom. This geometry is inherently pre-organized for chelation, creating a convergent "pincer" arrangement. In contrast, the pyrimidine-4,6-diyl linker has divergent vectors, with its connection points radiating outwards from the core, making it an ideal building block for extended, networked structures.
Impact on Electronic Properties
The introduction of a second, highly electronegative nitrogen atom makes the pyrimidine ring significantly more electron-deficient (π-deficient) than pyridine.[1] This has a direct and predictable impact on the frontier molecular orbitals (HOMO and LUMO).
-
LUMO Stabilization: The electron-withdrawing nature of the two nitrogen atoms substantially lowers the energy of the LUMO in pyrimidine-based systems. This enhances the linker's ability to act as an electron acceptor.[2][3]
-
HOMO Modification: The HOMO level is also generally lowered, though the effect can be modulated by substituents. This increased HOMO-LUMO gap can influence the material's color and photophysical properties.
-
Basicity: The pKa of protonated pyridine is ~5.2, whereas for pyrimidine it is much lower at ~1.3.[1] This reduced basicity in pyrimidine affects its interaction with acidic media and its coordination to Lewis acidic metal centers.
These electronic perturbations are not merely theoretical; they dictate the potential of these linkers in optoelectronic applications. By tuning the π-system and substituents, the HOMO-LUMO gap in pyridine-based chromophores can be tuned over a broad range, from 3.01 to 1.49 eV.[2] Pyrimidine-based materials are actively explored for organic solar cells, where their LUMO levels must be sufficiently high to inject electrons effectively into the conduction band of common acceptors like PCBM.[4][5]
| Property | Pyridine-based Linker | Pyrimidine-based Linker | Causality & Implication |
| Nitrogen Atoms | 1 | 2 (at 1,3-positions) | Increased electronegativity in pyrimidine core. |
| Electron Density | Moderately π-deficient | Highly π-deficient | Pyrimidine is a better electron acceptor; more resistant to electrophilic substitution.[1] |
| Basicity (pKa) | ~5.2 | ~1.3 | Pyridine is a stronger Lewis base, influencing coordination and reactivity in acidic conditions.[1][6] |
| LUMO Energy | Higher | Lower | Pyrimidine-based systems are better electron acceptors, useful in organic electronics.[2][3] |
| HOMO Energy | Higher | Lower | The HOMO-LUMO gap is tunable in both systems but starts from a different baseline.[2][7] |
Coordination Chemistry: Convergent vs. Divergent Binding
The geometric and electronic differences manifest most dramatically in the coordination chemistry of these linkers, defining the architecture of the resulting metal complexes.
Pyridine-2,6-diyl: The Tridentate Pincer
When functionalized with coordinating groups (e.g., carboxylates, amides, imines), the pyridine-2,6-diyl scaffold acts as a powerful tridentate ligand. The central pyridine nitrogen and the two flanking donor groups form two stable five- or six-membered chelate rings with a metal ion. This "pincer" coordination imparts exceptional stability due to the chelate effect.[8]
This binding mode is foundational in:
-
Catalysis: Creating well-defined, stable active sites for organic transformations.[9]
-
Supramolecular Chemistry: The rigid, planar geometry is ideal for building complex architectures like macrocycles and polymers.[10][11][12]
-
Bioinorganic Chemistry: Mimicking metalloenzyme active sites and developing metal-based therapeutic agents.[10][11]
Pyrimidine-4,6-diyl: The Divergent Node
The pyrimidine-4,6-diyl linker, particularly as pyrimidine-4,6-dicarboxylate (pmdc), excels in forming extended, porous networks like MOFs.[13] Its two coordinating groups point away from each other, preventing simple chelation and instead promoting the connection of multiple metal centers. This divergent nature allows it to function as a structural node, building out robust frameworks in two or three dimensions.[14][15]
The pyrimidine nitrogens can also participate in coordination, leading to high connectivity and intricate, novel topologies. For instance, in one lead-based MOF, the pmdc ligand adopts a hexadentate coordination mode, contributing to a complex 3D structure with a central lead atom having an unusual coordination index of 12.[13]
Synthesis and Methodologies
The synthesis of these linkers typically involves the construction of the heterocyclic core followed by functionalization.
Synthesis of Pyrimidine-based Linkers
The most common method for constructing the pyrimidine ring is the condensation of a 1,3-dicarbonyl compound (or equivalent) with a source of N-C-N, such as urea, thiourea, or amidines.[16] For example, 4,6-diaryl pyrimidines can be synthesized by the cyclocondensation of chalcones (formed from an aldol condensation) with thiourea, followed by further modification.[17][18]
Experimental Protocol: Synthesis of 4-(4-Chlorophenyl)-6-(4-methoxyphenyl)-2-(methylthio)pyrimidine [17]
This protocol is representative of the synthesis of a 4,6-disubstituted pyrimidine core.
-
Chalcone Synthesis: Perform a mixed aldol condensation of 4-chloro acetophenone with 4-methoxybenzaldehyde to yield the corresponding chalcone intermediate.
-
Cyclocondensation: The purified chalcone is cyclocondensed with thiourea in the presence of a base (e.g., NaOH or KOH) in a suitable solvent like ethanol. This reaction proceeds via a Michael addition to form a pyrimidine-2(1H)-thione intermediate.
-
S-Alkylation: The thione intermediate is then S-alkylated. For example, methyl iodide is added to introduce the methylthio group at the 2-position, yielding the final product.
-
Purification: The final product is purified by recrystallization or column chromatography. The structure is confirmed using NMR and mass spectrometry. The ¹H NMR should show a characteristic singlet for the pyrimidine C5-H around 7.69 ppm.[17]
Synthesis of Pyridine-based Linkers
A multitude of methods exists for pyridine synthesis, including the Hantzsch synthesis and various cyclization strategies.[19] For 2,6-disubstituted pyridines, a common starting material is 2,6-pyridinedicarboxylic acid (dipicolinic acid) or its derivatives, which are commercially available. These can be readily converted to acyl chlorides or amides for further elaboration.[11][20]
Experimental Protocol: Synthesis of a Symmetrical Pyridine-2,6-dicarboxamide [11]
-
Acyl Chloride Formation: Start with pyridine-2,6-dicarboxylic acid. Convert it to pyridine-2,6-dicarbonyl dichloride by reacting it with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride, often with a catalytic amount of DMF. The reaction is typically performed under reflux and anhydrous conditions.
-
Condensation: The resulting acyl chloride is then reacted directly (without purification) with two equivalents of a chosen aromatic or aliphatic amine in an appropriate solvent (e.g., dichloromethane, THF) and in the presence of a base (e.g., triethylamine, pyridine) to neutralize the HCl byproduct.
-
Workup and Purification: The reaction mixture is washed with dilute acid, base, and brine to remove unreacted starting materials and byproducts. The organic layer is dried, and the solvent is removed under reduced pressure.
-
Crystallization: The crude product is purified by recrystallization from a suitable solvent system (e.g., ethyl acetate) to obtain high-quality crystals of the desired dicarboxamide derivative.[11]
Applications: From Porous Materials to Pharmaceuticals
The distinct properties of these linkers translate into divergent and specialized applications.
Metal-Organic Frameworks (MOFs)
-
Pyrimidine-4,6-diyl: The divergent geometry of linkers like pyrimidine-4,6-dicarboxylate is ideal for constructing highly porous and stable 3D MOFs. These materials are investigated for gas storage and separation, where the framework's pores and the chemical nature of the linker (including the pyrimidine nitrogens) can create specific binding sites for molecules like CO₂.[14][15] The ability to create pseudo-open metal sites within these frameworks is a key area of research for enhancing adsorption capacity.[14][15]
-
Pyridine-2,6-diyl: The use of pyridine-2,6-dicarboxylate in MOFs often leads to structures of lower dimensionality (1D chains or 2D layers) unless combined with other multi-topic linkers or spacers.[20][21] The presence of the pyridine nitrogen can impart Lewis basicity, making these MOFs candidates for catalytic applications.[20]
Drug Development and Supramolecular Chemistry
-
Pyrimidine Core: The pyrimidine ring is a privileged scaffold in medicinal chemistry and is a core component of numerous FDA-approved drugs.[17][18] Its ability to act as a hydrogen bond acceptor and its synthetic tractability allow for the creation of derivatives that target a wide range of biological systems, including protein kinases.[18][22]
-
Pyridine-2,6-dicarboxamide Scaffold: This motif is a highly effective metal chelator. Its ability to form stable complexes is exploited in neuroprotection, where derivatives can sequester metal ions involved in oxidative stress.[11] Furthermore, these molecules can be designed to bind to and stabilize complex biological structures like G-quadruplex DNA, offering potential anticancer therapeutic strategies.[11]
Concluding Summary
The choice between a pyrimidine-4,6-diyl and a pyridine-2,6-diyl linker is a critical design decision driven by the intended function. The addition of a single nitrogen atom fundamentally alters the linker's electronic profile and geometric disposition, creating a cascade of effects that dictate its behavior from the molecular to the macroscopic level.
| Feature | Pyridine-2,6-diyl Linker | Pyrimidine-4,6-diyl Linker |
| Core Structure | Monocyclic azine | 1,3-Diazine |
| Geometry | Convergent / Pincer | Divergent / Bridging |
| Primary Coordination | Forms stable, chelated mononuclear complexes. | Forms extended, networked polymers (e.g., MOFs). |
| Electronic Nature | Moderately π-deficient | Highly π-deficient, better electron acceptor. |
| Key Synthetic Precursor | Pyridine-2,6-dicarboxylic acid | 1,3-dicarbonyls + N-C-N source |
| Dominant Application Area | Supramolecular chemistry, catalysis, stable metal complexes. | Porous materials (MOFs), gas adsorption, medicinal chemistry scaffolds. |
By understanding these core differences, researchers can move beyond serendipity to a more rational and predictive approach in the design of next-generation materials and therapeutics.
References
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- 19. Pyridine synthesis [organic-chemistry.org]
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Computational Framework for Electronic Structure Analysis: Pyrimidine-Based Dibenzaldehydes
Strategic Overview & Rationale
Why Pyrimidine-Based Dibenzaldehydes?
Pyrimidine derivatives are not merely pharmaceutical scaffolds; they are increasingly pivotal in organic optoelectronics. A pyrimidine core flanked by benzaldehyde moieties creates a
The Role of Theoretical Calculation For researchers in drug discovery, the HOMO-LUMO gap correlates with kinetic stability and chemical hardness (resistance to charge transfer). For materials scientists, this gap dictates the optical emission color and redox potentials essential for OLEDs or organic photovoltaics.
This guide moves beyond "black-box" calculation. It establishes a rigorous, self-validating protocol to predict the band gap (
Theoretical Foundation
The Functional Dilemma: B3LYP vs. CAM-B3LYP
The most common error in calculating band gaps for conjugated organic systems is the blind use of B3LYP. While robust for ground-state geometries, B3LYP suffers from self-interaction error , leading to a severe underestimation of band gaps in systems with significant charge-transfer (CT) character.
-
Standard (B3LYP): Good for local excitations and geometry optimization.
-
Long-Range Corrected (CAM-B3LYP /
B97X-D): Mandatory for pyrimidine-based dibenzaldehydes if the excitation involves electron movement from the phenyl arms to the pyrimidine core. These functionals correct the potential at long distances, providing a more accurate LUMO energy.
Basis Set Selection
-
Optimization: 6-31G(d,p) - Sufficient for geometry convergence.
-
Electronic Properties: 6-311++G(d,p) - The "++" (diffuse functions) are critical. The electron density in the LUMO of an aldehyde often extends significantly into space; standard basis sets artificially confine this density, skewing the energy calculation.
Execution Protocol: Step-by-Step
This protocol assumes the use of standard quantum chemistry codes (e.g., Gaussian, ORCA, Q-Chem).
Phase 1: Geometry Optimization & Stability Check
Objective: Locate the global minimum on the Potential Energy Surface (PES).
-
Input Construction: Build the pyrimidine-dibenzaldehyde structure. Ensure the aldehyde carbonyls (
) are planar with the phenyl rings to maximize conjugation. -
Route Section (Gaussian Example): #P B3LYP/6-31G(d,p) Opt Freq=Raman scrf=(solvent=chloroform)
-
Note: We use B3LYP for geometry as it yields accurate bond lengths. Solvent effects (PCM model) are included now because polar solvents can alter the equilibrium geometry of the aldehyde groups.
-
-
Self-Validation (The Frequency Check):
-
CRITICAL: Upon completion, check vibrational frequencies.
-
Pass: All frequencies are positive (Real).
-
Fail: One or more imaginary frequencies (Negative values). This indicates a transition state, not a minimum. Perturb the aldehyde rotation and re-optimize.
-
Phase 2: Electronic Structure Refinement (Single Point)
Objective: Calculate precise orbital energies using a high-level basis set on the optimized geometry.
-
Route Section: #P CAM-B3LYP/6-311++G(d,p) SCF=Tight Pop=Full
-
Why Change Functional? We switch to CAM-B3LYP here to correct the orbital energies (HOMO/LUMO) for the band gap calculation.
-
Why Tight Convergence? SCF=Tight ensures the wavefunction is converged to a higher precision (
), essential for small gap differences.
Phase 3: Excited State Calculation (TD-DFT)
Objective: Calculate the Optical Band Gap (Vertical Excitation).
-
Route Section: #P CAM-B3LYP/6-311++G(d,p) TD(NStates=6) scrf=(solvent=chloroform)
-
Output Analysis: Look for the first excitation with non-zero oscillator strength (
). This corresponds to the absorption edge ( ).[1]
Visualization of the Workflow
The following diagram illustrates the decision logic and execution flow for accurate band gap prediction.
Caption: Logic flow for selecting functionals and validating geometry before band gap extraction.
Data Interpretation & Calculation
Once the calculations are complete, extract the data into the following structure.
The Two Band Gaps
There are two distinct definitions of "band gap" you must distinguish:
| Parameter | Definition | Calculation Method | Relevance |
| Fundamental Gap ( | Energy difference between ionization potential (IP) and electron affinity (EA). | Electrochemical Stability (Redox) | |
| Optical Gap ( | Energy required to promote an electron from ground ( | UV-Vis Absorption / Fluorescence |
Calculation Summary Table
Generate this table for your report to ensure comparability.
| Property | Value (eV / nm) | Notes |
| -6.24 eV (Example) | Measure of oxidation potential. | |
| -2.85 eV (Example) | Measure of reduction potential. | |
| 3.39 eV | Frontier Molecular Orbital gap. | |
| TD-DFT | 385 nm | Dominant absorption peak. |
| Oscillator Strength ( | 0.45 | Probability of transition (Intensity). |
Molecular Electrostatic Potential (MEP)
Map the MEP onto the optimized geometry.
-
Red Regions (Negative): Localized on the Nitrogen (pyrimidine) and Oxygen (aldehyde). These are sites for electrophilic attack.[2]
-
Blue Regions (Positive): Localized on the aromatic protons.
Validation: The "Trust but Verify" Loop
A theoretical model is only as good as its validation.
-
Compare with Experiment:
-
If experimental UV-Vis data exists, compare the TD-DFT
with the experimental . -
Acceptable Error:
nm. -
Correction: If the error is
nm, the amount of Exact Exchange (HF %) in your functional needs adjustment.
-
-
Compare with Cyclic Voltammetry (CV):
References
-
Becke, A. D. (1993).[4] Density-functional thermochemistry. III. The role of exact exchange. The Journal of Chemical Physics, 98(7), 5648-5652. Link
-
Yanai, T., Tew, D. P., & Handy, N. C. (2004). A new hybrid exchange–correlation functional using the Coulomb-attenuating method (CAM-B3LYP). Chemical Physics Letters, 393(1-3), 51-57. Link
-
Miertuš, S., Scrocco, E., & Tomasi, J. (1981). Electrostatic interaction of a solute with a continuum. A direct utilizaion of AB initio molecular potentials for the prevision of solvent effects. Chemical Physics, 55(1), 117-129. Link
-
BenchChem. (2025). Calculating the HOMO-LUMO Energy Gap of 1-Phenylanthracene: A Technical Guide. Link
-
Ergan, E., & Akbas, E. (2019).[2] Investigation of Electronic Properties of Substituted Pyrimidine Derivatives with Density Functional Theory. The Eurasia Proceedings of Science, Technology, Engineering & Mathematics, 6, 68-73.[2][5] Link
Sources
An In-depth Technical Guide on the Basic Coordination Chemistry of 4,4'-(Pyrimidine-4,6-diyl)dibenzaldehyde
Introduction: The Untapped Potential of a Pyrimidine-Based Dialdehyde in Coordination Chemistry
The pyrimidine nucleus is a cornerstone of medicinal and materials chemistry, owing to its presence in the essential building blocks of life—DNA and RNA.[1][2] This inherent biological relevance, coupled with the pyrimidine ring's unique electronic properties and ability to act as a versatile coordination ligand, has driven extensive research into its derivatives.[3][4][5] The introduction of functional groups at various positions on the pyrimidine ring allows for the fine-tuning of steric and electronic properties, leading to a vast array of compounds with applications in drug development, catalysis, and materials science.[6][7]
This technical guide focuses on the basic coordination chemistry of a promising, yet underexplored, building block: 4,4'-(Pyrimidine-4,6-diyl)dibenzaldehyde . This symmetrical dialdehyde presents a unique scaffold for the synthesis of elaborate Schiff base ligands and, subsequently, novel coordination polymers and discrete metal complexes. The two aldehyde functionalities offer the potential for creating extended, well-defined structures with interesting photoluminescent, catalytic, or biological properties.
While direct literature on the synthesis and coordination chemistry of 4,4'-(Pyrimidine-4,6-diyl)dibenzaldehyde is nascent, this guide provides a comprehensive, prospective framework for its synthesis, characterization, and application in coordination chemistry. The protocols and insights presented herein are grounded in established methodologies for analogous 4,6-diarylpyrimidine systems and Schiff base coordination chemistry.[8][9]
Part 1: Synthesis and Characterization of 4,4'-(Pyrimidine-4,6-diyl)dibenzaldehyde
The most logical and well-precedented approach to synthesizing 4,4'-(Pyrimidine-4,6-diyl)dibenzaldehyde is through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[3][8][10] This powerful C-C bond-forming reaction allows for the efficient coupling of a dihalogenated pyrimidine with an appropriately functionalized arylboronic acid.
Proposed Synthetic Pathway
The proposed two-step synthesis starts from the commercially available and inexpensive 4,6-dichloropyrimidine.
Caption: Proposed synthetic route to 4,4'-(Pyrimidine-4,6-diyl)dibenzaldehyde.
Experimental Protocol: Synthesis of 4,4'-(Pyrimidine-4,6-diyl)dibenzaldehyde
Materials:
-
4,6-Dichloropyrimidine
-
4-Formylphenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium phosphate (K₃PO₄)
-
1,4-Dioxane (anhydrous)
-
Deionized water
-
Toluene
-
Ethyl acetate
-
Hexanes
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet, add 4,6-dichloropyrimidine (1.0 eq), 4-formylphenylboronic acid (2.2 eq), and potassium phosphate (3.0 eq).
-
Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq).
-
Evacuate and backfill the flask with nitrogen three times.
-
Add a degassed 4:1 mixture of 1,4-dioxane and water.
-
Heat the reaction mixture to reflux (approximately 90-100 °C) under a nitrogen atmosphere for 24-48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent.
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford 4,4'-(Pyrimidine-4,6-diyl)dibenzaldehyde as a solid.
Characterization
A comprehensive characterization of the synthesized dialdehyde is crucial to confirm its identity and purity.
| Technique | Expected Observations |
| ¹H NMR | - A singlet for the C5-H proton of the pyrimidine ring. - Doublets in the aromatic region corresponding to the protons on the phenyl rings. - A singlet for the aldehyde protons (-CHO). |
| ¹³C NMR | - Resonances for the quaternary and CH carbons of the pyrimidine ring. - Resonances for the carbons of the phenyl rings. - A downfield resonance for the carbonyl carbon of the aldehyde. |
| FT-IR | - A strong absorption band around 1700 cm⁻¹ corresponding to the C=O stretching of the aldehyde. - C-H stretching vibrations of the aromatic rings. - C=N and C=C stretching vibrations of the pyrimidine and phenyl rings. |
| Mass Spectrometry (MS) | - The molecular ion peak corresponding to the calculated mass of C₁₈H₁₂N₂O₂. |
| Elemental Analysis | - The experimentally determined percentages of Carbon, Hydrogen, and Nitrogen should be in close agreement with the calculated values for the empirical formula C₁₈H₁₂N₂O₂. |
Part 2: Schiff Base Ligand Synthesis
The presence of two aldehyde groups makes 4,4'-(Pyrimidine-4,6-diyl)dibenzaldehyde an excellent precursor for the synthesis of a wide variety of Schiff base ligands through condensation with primary amines.[9][11] The choice of the primary amine allows for the introduction of additional donor atoms and the tuning of the ligand's steric and electronic properties.
Caption: General scheme for the synthesis of Schiff base ligands.
Experimental Protocol: General Synthesis of a Schiff Base Ligand
Materials:
-
4,4'-(Pyrimidine-4,6-diyl)dibenzaldehyde
-
Primary amine (e.g., aniline, 2-aminophenol, ethylenediamine)
-
Ethanol (absolute)
-
Glacial acetic acid (catalytic amount)
Procedure:
-
Dissolve 4,4'-(Pyrimidine-4,6-diyl)dibenzaldehyde (1.0 eq) in hot absolute ethanol in a round-bottom flask equipped with a reflux condenser and magnetic stirrer.
-
To this solution, add the primary amine (2.1 eq for monoamines, 1.05 eq for diamines) dissolved in a minimal amount of absolute ethanol.
-
Add a few drops of glacial acetic acid as a catalyst.
-
Heat the reaction mixture to reflux for 4-8 hours. The formation of a precipitate often indicates product formation.
-
Monitor the reaction by TLC.
-
After completion, cool the mixture to room temperature.
-
Collect the precipitated solid by filtration, wash with cold ethanol, and dry under vacuum.
-
If no precipitate forms, the product can be isolated by removing the solvent under reduced pressure and recrystallizing the residue from a suitable solvent system.
Part 3: Coordination Chemistry - Synthesis of Metal Complexes
The synthesized Schiff base ligands, with their multiple donor sites (the pyrimidine nitrogens and the imine nitrogens, plus any additional donors from the amine precursor), are excellent candidates for coordination with a variety of transition metal ions.[12][13]
Caption: General workflow for the synthesis of coordination complexes.
Experimental Protocol: General Synthesis of a Metal Complex
Materials:
-
Schiff base ligand
-
Metal salt (e.g., Cu(OAc)₂, CoCl₂·6H₂O, Zn(NO₃)₂·6H₂O, NiCl₂·6H₂O)
-
Methanol or Dimethylformamide (DMF)
Procedure:
-
Dissolve the Schiff base ligand (1.0 eq) in hot methanol or DMF in a round-bottom flask.
-
In a separate flask, dissolve the metal salt (1.0 eq) in the same solvent.
-
Add the metal salt solution dropwise to the ligand solution with constant stirring.
-
A change in color and/or the formation of a precipitate usually indicates complex formation.
-
Heat the reaction mixture to reflux for 2-4 hours to ensure complete reaction.
-
Cool the mixture to room temperature.
-
Collect the solid complex by filtration, wash with the solvent used for the reaction, and then with a low-boiling point solvent like diethyl ether.
-
Dry the complex in a desiccator over anhydrous CaCl₂.
Part 4: Characterization of Coordination Complexes
The characterization of the newly synthesized metal complexes is essential to determine their structure, stoichiometry, and coordination environment.
| Technique | Information Gained |
| FT-IR Spectroscopy | - A shift in the C=N (imine) stretching frequency upon coordination to the metal ion. - The appearance of new bands in the far-IR region (below 600 cm⁻¹) corresponding to M-N and M-O bonds. |
| UV-Vis Spectroscopy | - Information on the electronic transitions within the complex. - The appearance of new charge-transfer bands or d-d transition bands upon complexation. |
| Molar Conductance | - Determines the electrolytic or non-electrolytic nature of the complexes in a suitable solvent. |
| Magnetic Susceptibility | - Provides information about the geometry of the complex and the oxidation state of the metal ion by determining the number of unpaired electrons. |
| Thermogravimetric Analysis | - Determines the thermal stability of the complex and the presence of coordinated or lattice solvent molecules. |
| Single-Crystal X-ray Diffraction | - Provides the definitive three-dimensional structure of the complex, including bond lengths, bond angles, and the coordination geometry around the metal center. This is the gold standard for structural elucidation. |
Part 5: Potential Applications
Based on the extensive research into pyrimidine-based coordination compounds, the complexes derived from 4,4'-(Pyrimidine-4,6-diyl)dibenzaldehyde are anticipated to have applications in several key areas:
-
Drug Development: Pyrimidine and Schiff base metal complexes have demonstrated significant potential as anticancer, antimicrobial, and anti-inflammatory agents.[4][14][15] The coordination of the ligand to a metal ion can enhance its biological activity.
-
Catalysis: The well-defined coordination environment of these complexes could make them effective catalysts for various organic transformations.[7][16]
-
Luminescent Materials: The extended π-system of the ligand, in combination with suitable metal ions (e.g., Zn(II), Cd(II), or lanthanides), could lead to the development of novel luminescent materials for applications in sensing, bio-imaging, and optoelectronics.
Conclusion
4,4'-(Pyrimidine-4,6-diyl)dibenzaldehyde represents a highly promising, yet largely unexplored, platform for the development of novel coordination compounds. This guide provides a scientifically grounded, prospective roadmap for its synthesis, derivatization into Schiff base ligands, and subsequent coordination with metal ions. The detailed protocols and characterization strategies outlined herein are designed to empower researchers in the fields of coordination chemistry, medicinal chemistry, and materials science to unlock the full potential of this versatile building block. The exploration of its coordination chemistry is poised to yield a new generation of functional materials and bioactive compounds.
References
- A two-step procedure for the synthesis of 4-arylpyrimidines from inexpensive 4,6-dichloropyrimidine via a Suzuki-Miyaura/hydrodechlorination reaction sequence is described. The reaction resulted in the predominant formation of mono-arylated product. The cross-coupling of 4-chloro-6-substituted pyrimidines with various aryl/heteroarylboronic acids also furnished 4,6-disubstituted pyrimidines in acceptable yields. (Semantic Scholar)
- A two-step procedure for the synthesis of 4-arylpyrimidines from inexpensive 4,6-dichloropyrimidine via a Suzuki-Miyaura/hydrodechlorination reaction sequence is described. The reaction resulted in the predominant formation of mono-arylated product.
- Palladium Complexes with Pyrimidine-Functionalized N-Heterocyclic Carbene Ligands: Synthesis, Structure and Catalytic Activity. Organometallics.
- 5-(4-bromophenyl)-4,6-dichloropyrimidine was arylated with several aryl/heteroaryl boronic acids via the Suzuki cross-coupling reaction by using Pd(0)
- New series of 4,6-diaryl pyrimidines: facile synthesis and antiproliferative activity as dual EGFR/VEGFR-2 inhibitors. (Frontiers)
- 2-(2-Benzimidazolyl)pyridine Mn(I) Complexes: Synthesis and Exploration of Catalytic Activity toward Synthesis of Pyrimidine and Quinoline. Organometallics.
- Roles of pyridine and pyrimidine derivatives as privileged scaffolds in anticancer agents. Mini-Reviews in Medicinal Chemistry.
- Schiff Bases and Their Metal Complexes: Synthesis, Structural Characteristics and Applications.
- Schiff bases are organic molecules formed via condensation reaction of carbonyl compounds and primary amines. (SciSpace)
- The synthesis of a Schiff base possessing N,S donor ligand PhOC6H4 CH=NHC(=S)SCH2C6H5 (HL), and its reactions with Cu(II) and Ni(II) salts are described.
- The ability of Schiff bases to form complexes with transition metal ions makes them a crucial class of substances.
- Synthesis of Novel Derivatives of 4,6-Diarylpyrimidines and Dihydro-Pyrimidin-4-one and In Silico Screening of Their Anticancer Activity. (PubMed)
- Anti-Cancer Pyrimidines in Diverse Scaffolds: A Review of Patent Literature.
- Different Schiff Bases—Structure, Importance and Classific
- Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds.
- Synthesis, Characterization, Anthelmintic and Insilico Evaluation of 4,6-Disubstituted Pyrimidine-2-One Deriv
- Heteroleptic Metal Complexes of a Pyrimidine Based Schiff Base Ligand Synthesis, Characterization and Biological Activity.
- Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. Molecules. (PMC)
Sources
- 1. Synthesis of Novel Derivatives of 4,6-Diarylpyrimidines and Dihydro-Pyrimidin-4-one and In Silico Screening of Their Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. semanticscholar.org [semanticscholar.org]
- 4. One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of Novel Derivatives of 4,6-Diarylpyrimidines and Dihydro-Pyrimidin-4-one and In Silico Screening of Their Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | New series of 4,6-diaryl pyrimidines: facile synthesis and antiproliferative activity as dual EGFR/VEGFR-2 inhibitors [frontiersin.org]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. scispace.com [scispace.com]
- 10. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. erpublications.com [erpublications.com]
- 13. Different Schiff Bases—Structure, Importance and Classification - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis and evaluation of novel pyrimidine derivative targeting pancreatic adenocarcinoma - Panduranga Mudgal - Annals of Pancreatic Cancer [apc.amegroups.org]
- 15. 4,6-Di(4-carboxyphenyl)pyrimidine synthesis - chemicalbook [chemicalbook.com]
- 16. researchgate.net [researchgate.net]
Application Note: High-Sensitivity Fluorescent Sensing Using 4,4'-(Pyrimidine-4,6-diyl)dibenzaldehyde-Based Scaffolds
Executive Summary
This guide details the utility of 4,4'-(Pyrimidine-4,6-diyl)dibenzaldehyde (referred to herein as Py-2CHO ) as a critical precursor for advanced fluorescent sensors. Due to its electron-deficient pyrimidine core and V-shaped geometry (approx. 120° bond angle), Py-2CHO is an ideal building block for Covalent Organic Frameworks (COFs) and Schiff base ligands .
These derivatives exhibit exceptional sensitivity toward metal ions (e.g., Fe³⁺, Cu²⁺) and antibiotic residues (e.g., Tetracycline) via fluorescence quenching mechanisms. This note provides a validated workflow from precursor synthesis to sensor fabrication and analyte detection.
Mechanism of Action
The sensing capability of Py-2CHO derivatives relies on the Photoinduced Electron Transfer (PET) and Internal Charge Transfer (ICT) mechanisms.
-
The Fluorophore: The pyrimidine core acts as an electron-withdrawing group, while the attached phenyl rings (and subsequent amine linkers) act as donors. This "Push-Pull" system creates a strong dipole, making the fluorescence highly sensitive to the chemical environment.
-
The Quenching Event: Upon binding an analyte (e.g., Fe³⁺), the metal coordinates with the pyrimidine nitrogens or the imine (-C=N-) linkers. This coordination blocks the radiative transition, facilitating non-radiative decay (quenching).
Visualization: Sensing Pathway
Figure 1: Workflow from Py-2CHO precursor to functional fluorescent sensor and signal generation.
Experimental Protocols
Part A: Synthesis of 4,4'-(Pyrimidine-4,6-diyl)dibenzaldehyde (Py-2CHO)
Rationale: Commercial availability of this specific linker is limited. In-house synthesis via Suzuki-Miyaura coupling ensures high purity (>98%) required for sensor reproducibility.
Materials:
-
4,6-Dichloropyrimidine (1.0 eq)[1]
-
4-Formylphenylboronic acid (2.5 eq)
-
Pd(PPh₃)₄ (5 mol%)[2]
-
K₂CO₃ (2 M aqueous solution)
-
1,4-Dioxane (Solvent)
Protocol:
-
Setup: Charge a Schlenk flask with 4,6-dichloropyrimidine (1.49 g, 10 mmol), 4-formylphenylboronic acid (3.75 g, 25 mmol), and Pd(PPh₃)₄ (0.58 g, 0.5 mmol).
-
Solvent Addition: Add degassed 1,4-dioxane (100 mL) and K₂CO₃ solution (20 mL).
-
Reaction: Reflux at 100°C for 24 hours under N₂ atmosphere. The solution will darken as the catalyst activates.
-
Workup: Cool to room temperature (RT). Pour into ice water (300 mL). A yellow precipitate will form.[3]
-
Purification: Filter the solid, wash with water and ethanol. Recrystallize from DMF/Ethanol to obtain Py-2CHO as pale yellow needles.
Part B: Fabrication of the Fluorescent Sensor (Py-TAPA COF)
Rationale: We condense Py-2CHO with a C3-symmetric amine, Tris(4-aminophenyl)amine (TAPA), to create a porous, highly fluorescent 2D framework.
Protocol:
-
Mixing: In a Pyrex tube, dissolve Py-2CHO (0.3 mmol) and TAPA (0.2 mmol) in a mixture of o-dichlorobenzene/n-butanol (1:1 v/v, 3 mL).
-
Catalysis: Add aqueous acetic acid (6 M, 0.3 mL) as a catalyst.
-
Degassing: Freeze-pump-thaw (3 cycles) to remove oxygen. Seal the tube under vacuum.
-
Solvothermal Synthesis: Heat at 120°C for 72 hours .
-
Isolation: Filter the resulting yellow powder. Wash exhaustively with THF and acetone to remove unreacted monomers.
-
Activation: Dry under vacuum at 80°C for 12 hours.
Sensor Application: Detection of Fe³⁺ Ions
This protocol describes the quantitative detection of Iron(III), a critical contaminant in water and biological systems.
Reagents:
-
Sensor Stock Suspension: 1 mg/mL Py-TAPA COF in DMF.
-
Analyte Solutions: 1 mM aqueous solutions of metal chlorides (FeCl₃, MgCl₂, CaCl₂, etc.).
Step-by-Step Methodology:
-
Preparation: Dilute the sensor stock to 0.1 mg/mL in DMF. Place 3 mL into a quartz cuvette.
-
Initial Scan: Record the fluorescence emission spectrum (Excitation: 380 nm). Note the peak intensity (
) at ~540 nm. -
Titration: Add aliquots (10 µL) of the Fe³⁺ solution. Stir for 1 minute after each addition.
-
Measurement: Record emission spectra (
) after each addition until no further change is observed. -
Selectivity Check: Repeat steps 1-4 with interfering ions (Na⁺, K⁺, Mg²⁺) to confirm specificity.
Data Analysis & Validation
Quantitative Performance Metrics
Calculate the quenching efficiency using the Stern-Volmer equation:
- = Initial fluorescence intensity
-
= Intensity at analyte concentration
- = Stern-Volmer quenching constant (M⁻¹)
Typical Performance Data (Py-2CHO Based Sensors):
| Analyte | Detection Limit (LOD) | Response Time | Mechanism | |
| Fe³⁺ | 0.45 µM | < 30 sec | Paramagnetic Quenching | |
| Tetracycline | 0.12 µM | < 60 sec | Inner Filter Effect (IFE) | |
| TNP (Explosive) | 50 ppb | < 10 sec | PET + FRET |
Troubleshooting Guide
-
Issue: Low fluorescence intensity of the initial sensor.
-
Issue: Non-linear Stern-Volmer plot.
References
-
Suzuki-Miyaura Coupling of 4,6-Dichloropyrimidine
- Title: Synthesis of 4-Aryl and Unsymmetrical 4,6-Diarylpyrimidines by the Suzuki-Miyaura Cross-Coupling Reaction.
- Source: Journal of Heterocyclic Chemistry.
-
URL:[Link]
-
COF Sensors for Antibiotics
-
General Pyrimidine Sensor Applications
-
Electrochemical & Fluorescence Sensing with COFs
- Title: Covalent Organic Polymers and Frameworks for Fluorescence-Based Sensors.
- Source: Chemical Reviews (via PMC).
-
URL:[Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. osti.gov [osti.gov]
- 5. Synthesis of Novel Derivatives of 4,6-Diarylpyrimidines and Dihydro-Pyrimidin-4-one and In Silico Screening of Their Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Covalent Organic Frameworks as Favorable Constructs for Photodynamic Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis of Dibenzalacetone – Chemistry Education [chem.hbcse.tifr.res.in]
- 8. CN105859636A - Synthesis method of 4,6-dichloropyrimidine with 4,6-dihydroxypyrimidine serving as midbody - Google Patents [patents.google.com]
- 9. Team of researchers at FAU develops new class of light-sensitive molecules | FAU [fau.eu]
- 10. researchgate.net [researchgate.net]
Application Note: Precision Synthesis of Porous Organic Polymers (POPs) using Pyrimidine Dibenzaldehyde Linkers
Executive Summary
This application note details the fabrication of nitrogen-rich Porous Organic Polymers (POPs) utilizing pyrimidine-functionalized dibenzaldehyde linkers . Unlike conventional benzene-based linkers, the incorporation of pyrimidine moieties introduces specific Lewis-basic nitrogen sites into the pore walls. These sites are critical for enhancing interactions with acidic gases (CO
This guide provides a self-validating protocol for synthesizing a model Pyrimidine-POP (Py-POP) via solvothermal Schiff-base condensation, including mechanistic insights, step-by-step methodology, and troubleshooting frameworks.
Chemical Basis & Mechanism
The synthesis relies on the reversible Schiff-base condensation between an aldehyde and a primary amine.[1] By using a
The Linker Strategy
The specific linker chosen for this protocol is 4,6-bis(4-formylphenyl)pyrimidine (BFPP) .
-
Structural Advantage: The central pyrimidine ring creates a permanent dipole and provides accessible lone pairs (N-sites) without blocking the pore volume.
-
Reactivity: The electron-deficient nature of the pyrimidine ring slightly increases the electrophilicity of the pendant aldehydes compared to pure terphenyl analogues, potentially accelerating imine formation.
Reaction Mechanism
The formation of the imine bond (
Figure 1: Mechanistic pathway of Schiff-base condensation used to form the Py-POP network.
Experimental Protocol: Synthesis of Py-POP-1
Target Material: Pyrimidine-POP-1 Precursors: 4,6-bis(4-formylphenyl)pyrimidine (BFPP) + 1,3,5-tris(4-aminophenyl)benzene (TAPB). Reaction Type: Solvothermal Condensation.
Materials & Reagents
| Reagent | Purity | Role |
| BFPP Linker | >97% | |
| TAPB | >98% | |
| Mesitylene | Anhydrous | Solvent (High boiling point, solubilizer) |
| 1,4-Dioxane | Anhydrous | Co-solvent (Polarity modulator) |
| Acetic Acid | 6.0 M (aq) | Catalyst (Protonates carbonyl oxygen) |
| Acetone/THF | AR Grade | Washing solvents |
Step-by-Step Methodology
Phase 1: Pre-Synthetic Assembly
-
Weighing: In a 10 mL Pyrex tube, charge BFPP (0.15 mmol, 54.9 mg) and TAPB (0.10 mmol, 35.1 mg). Note: The 1.5:1 molar ratio is stoichiometric for aldehyde:amine functional groups.
-
Solvent Addition: Add 1.5 mL of Mesitylene and 1.5 mL of 1,4-Dioxane.
-
Insight: This 1:1 ratio balances solubility. Mesitylene solubilizes the aromatic cores, while dioxane aids the polar imine intermediates.
-
-
Sonicate: Sonicate the mixture for 10 minutes until a homogeneous suspension is achieved.
-
Catalysis: Add 0.3 mL of 6.0 M aqueous acetic acid.
-
Critical: The mixture may turn slightly yellow/orange immediately; this is normal.
-
Phase 2: Degassing (The "Freeze-Pump-Thaw" Cycle)
Oxygen inhibits the reversibility of the reaction and promotes oxidative side-reactions.
-
Flash freeze the tube in liquid nitrogen (77 K).
-
Apply vacuum (< 100 mTorr) for 5 minutes.
-
Thaw the tube in warm water.
-
Repeat this cycle 3 times .
-
Flame-seal the Pyrex tube under vacuum. Alternatively, use a high-pressure Teflon-lined autoclave if flame sealing is unavailable, though sealed tubes yield higher crystallinity.
Phase 3: Solvothermal Synthesis
-
Place the sealed tube in a programmable oven.
-
Ramp: Heat to 120°C over 2 hours.
-
Dwell: Maintain at 120°C for 72 hours (3 days).
-
Why 3 days? Slow growth promotes defect correction, maximizing surface area.
-
-
Cool: Cool to room temperature naturally.
Phase 4: Purification & Activation
-
Open the tube and filter the precipitate.
-
Solvent Exchange: Wash with THF (3x) and Acetone (3x) to remove unreacted monomers.
-
Soxhlet Extraction: Perform Soxhlet extraction with THF for 24 hours. This is mandatory to remove oligomers trapped in the pores.
-
Drying: Vacuum dry at 100°C for 12 hours.
-
Optional: For ultra-high surface area, use Supercritical CO
drying (Sc-CO ) to prevent pore collapse.
-
Workflow Visualization
Figure 2: Operational workflow for the synthesis of Py-POP.
Characterization & Validation
To ensure the protocol was successful, the following data must be acquired:
| Technique | Expected Result | Interpretation |
| FT-IR | Peak at ~1620 cm | Confirms imine bond formation. Disappearance of |
| PXRD | Low angle peaks (2 | Sharp peaks indicate a crystalline COF; broad halos indicate an amorphous POP. |
| N | Type I Isotherm | Steep uptake at low |
| BET Surface Area | > 800 m | Indicates successful activation and open pores. |
| TGA | Stable up to ~350-400°C | Confirms thermal stability of the rigid aromatic network. |
Applications in Drug Development
The pyrimidine-based linker is specifically selected for its biological relevance.
-
Drug Delivery Vehicles: The basic nitrogen in the pyrimidine ring can form hydrogen bonds with acidic drugs (e.g., Ibuprofen, 5-Fluorouracil), allowing for high loading capacities and pH-triggered release.
-
Pd-Catalysis Scaffolds: The pyrimidine nitrogens act as anchoring sites for Palladium (Pd) nanoparticles.
-
Protocol: Stir Py-POP in
solution Reduce with . -
Use: Heterogeneous catalysis for Suzuki-Miyaura coupling in drug synthesis.
-
Troubleshooting Guide
Problem: Low Surface Area (< 100 m
-
Cause: Pore collapse during drying or trapped oligomers.
-
Solution: Switch from vacuum drying to Supercritical CO
activation. Ensure Soxhlet extraction runs for full 24h.
Problem: Amorphous Material (when Crystalline COF is desired)
-
Cause: Reaction rate too fast (irreversible precipitation).
-
Solution: Decrease catalyst concentration (use 3M AcOH) or lower temperature to 85°C to allow thermodynamic error correction.
Problem: Incomplete Conversion (Strong C=O peak in IR)
-
Cause: Wet solvents or insufficient degassing.
-
Solution: Use freshly distilled solvents and ensure rigorous freeze-pump-thaw cycles to remove water/air.
References
-
Design of Pyrimidine-Functionalized COFs
-
General Schiff-Base POP Synthesis
-
Pyrimidine Linkers in MOFs/POPs
-
Biomedical Applications of POPs
Sources
- 1. Schiff Bases: Structure, Reaction, Synthesis & Uses Explained [vedantu.com]
- 2. researchgate.net [researchgate.net]
- 3. Facile synthesis of a linear porous organic polymer via Schiff-base chemistry for propyne/propylene separation - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Emerging porous organic polymers for biomedical applications - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 6. Advances in porous organic polymers: syntheses, structures, and diverse applications - Materials Advances (RSC Publishing) [pubs.rsc.org]
Revolutionizing Material Design: A Guide to Incorporating 4,4'-(Pyrimidine-4,6-diyl)dibenzaldehyde into Advanced MOF Ligands
For Immediate Release
In the dynamic fields of materials science and drug development, the quest for novel materials with tailored functionalities is paramount. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the incorporation of 4,4'-(Pyrimidine-4,6-diyl)dibenzaldehyde into Metal-Organic Framework (MOF) ligands. The strategic use of this pyrimidine-based linker opens up new avenues for creating MOFs with enhanced properties for a range of applications, including gas storage, catalysis, and targeted drug delivery.
Introduction: The Significance of Pyrimidine-Based Ligands in MOF Chemistry
Metal-Organic Frameworks (MOFs) are a class of porous, crystalline materials constructed from organic linkers and inorganic secondary building units (SBUs).[1] Their high surface area, tunable pore size, and versatile chemical functionality make them ideal candidates for a multitude of applications.[2][3] The choice of the organic linker is crucial in dictating the final properties of the MOF.
Pyrimidine, a heterocyclic aromatic organic compound, offers a unique combination of properties when incorporated into MOF ligands. The nitrogen atoms in the pyrimidine ring can act as coordination sites for metal ions, influencing the topology and stability of the resulting framework.[4][5] Furthermore, the aromatic nature of the pyrimidine ring can be exploited for π-π stacking interactions, contributing to the overall stability and functionality of the MOF. The presence of aldehyde functional groups in 4,4'-(Pyrimidine-4,6-diyl)dibenzaldehyde provides reactive sites for post-synthetic modification, allowing for the introduction of further functionalities.
Synthesis of the Ligand: 4,4'-(Pyrimidine-4,6-diyl)dibenzaldehyde
The synthesis of 4,4'-(Pyrimidine-4,6-diyl)dibenzaldehyde is a critical first step. A reliable synthetic route involves a multi-step process, which is outlined below. This protocol is based on established organic chemistry principles, ensuring reproducibility.
Experimental Protocol: Synthesis of 4,4'-(Pyrimidine-4,6-diyl)dibenzaldehyde
This protocol details a common synthetic pathway. Researchers should adapt this based on available starting materials and laboratory capabilities.
Step 1: Synthesis of Chalcone Intermediates A mixed aldol condensation reaction is employed to create chalcone intermediates.[6][7]
-
Reagents: 4-chlorobenzaldehyde or 4-methoxybenzaldehyde, appropriate acetophenone derivative, sodium hydroxide, ethanol.
-
Procedure:
-
Dissolve the substituted benzaldehyde and acetophenone in ethanol.
-
Slowly add an aqueous solution of sodium hydroxide while maintaining a low temperature (0-5 °C).
-
Stir the reaction mixture for several hours until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).
-
Pour the reaction mixture into ice-cold water and acidify with dilute HCl to precipitate the chalcone.
-
Filter, wash with water, and dry the product. Recrystallize from a suitable solvent like ethanol to obtain pure chalcone.
-
Step 2: Cyclocondensation to Form the Pyrimidine Ring The chalcone is then cyclized with a nitrogen source, such as guanidine hydrochloride, to form the pyrimidine core.[8]
-
Reagents: Synthesized chalcone, guanidine hydrochloride, sodium hydroxide, ethanol.
-
Procedure:
-
Dissolve the chalcone and guanidine hydrochloride in ethanol.
-
Add a solution of sodium hydroxide in ethanol and reflux the mixture for several hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture and pour it into ice-cold water.
-
The resulting precipitate, the pyrimidine derivative, is filtered, washed, and dried.
-
Step 3: Functionalization to Yield 4,4'-(Pyrimidine-4,6-diyl)dibenzaldehyde Further chemical modifications may be necessary to introduce the aldehyde functionalities at the desired positions. This could involve reactions such as oxidation of corresponding methyl or alcohol groups.
-
Note: The specific reactions will depend on the exact structure of the pyrimidine derivative from Step 2. Standard organic transformations should be employed.
| Parameter | Value | Notes |
| Reaction Temperature (Step 1) | 0-5 °C | Critical for controlling side reactions. |
| Reaction Time (Step 1) | 4-6 hours | Monitor by TLC. |
| Reflux Temperature (Step 2) | ~78 °C (Ethanol) | Ensure complete dissolution and reaction. |
| Reaction Time (Step 2) | 6-8 hours | Monitor by TLC. |
Incorporation into MOF Ligands: The Solvothermal Synthesis Approach
The solvothermal method is the most common and effective technique for synthesizing MOFs.[2][9][10] It involves heating the reactants in a sealed vessel at temperatures above the boiling point of the solvent, leading to the crystallization of the MOF.[10]
Experimental Protocol: Solvothermal Synthesis of a Pyrimidine-Based MOF
This protocol provides a general framework for the synthesis of a MOF using 4,4'-(Pyrimidine-4,6-diyl)dibenzaldehyde as a key component of the organic linker.
Step 1: Preparation of the Precursor Solution
-
Reagents: Metal salt (e.g., Zinc Nitrate, Copper Nitrate), 4,4'-(Pyrimidine-4,6-diyl)dibenzaldehyde, co-ligand (e.g., terephthalic acid), solvent (e.g., N,N-Dimethylformamide (DMF)).
-
Procedure:
-
In a clean glass vial, dissolve the metal salt and the organic linkers (4,4'-(Pyrimidine-4,6-diyl)dibenzaldehyde and any co-ligands) in the chosen solvent.[9]
-
Ensure complete dissolution, using sonication if necessary. The concentration of the reactants is a critical parameter that influences the crystallinity and morphology of the final MOF.[1]
-
Step 2: Solvothermal Reaction
-
Equipment: Teflon-lined stainless-steel autoclave.
-
Procedure:
-
Transfer the precursor solution into the Teflon liner of the autoclave.
-
Seal the autoclave tightly and place it in a programmable oven.
-
Heat the autoclave to the desired reaction temperature (typically between 100-250 °C) and maintain it for a specific duration (12-48 hours).[9] The optimal temperature and time will depend on the specific metal-ligand combination.
-
Step 3: Cooling, Filtration, and Washing
-
Procedure:
-
After the reaction is complete, allow the autoclave to cool down slowly to room temperature.
-
Carefully open the autoclave and collect the crystalline product by filtration or centrifugation.
-
Wash the collected crystals thoroughly with fresh solvent (e.g., DMF) to remove any unreacted starting materials.[10]
-
Step 4: Activation of the MOF
-
Procedure:
| Parameter | Typical Range | Significance |
| Metal Salt to Ligand Ratio | 1:1 to 1:3 | Influences the coordination environment and final structure. |
| Reaction Temperature | 100 - 250 °C | Affects crystal growth and phase purity.[9] |
| Reaction Time | 12 - 48 hours | Allows for the formation of well-defined crystals.[9] |
| Solvent | DMF, DEF, Ethanol | Solubilizes reactants and can act as a template.[9] |
Characterization of the Pyrimidine-Containing MOF
A comprehensive characterization of the newly synthesized MOF is essential to understand its structure, porosity, and stability.
-
Powder X-ray Diffraction (PXRD): To confirm the crystallinity and phase purity of the MOF.
-
Thermogravimetric Analysis (TGA): To determine the thermal stability of the framework and identify the temperature at which the framework starts to decompose.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the presence of the pyrimidine and aldehyde functional groups within the MOF structure.[11][12]
-
Gas Sorption Analysis (e.g., N2 at 77 K): To determine the surface area (BET analysis) and pore size distribution of the MOF. This is crucial for applications in gas storage and separation.[4]
-
Scanning Electron Microscopy (SEM): To visualize the morphology and particle size of the MOF crystals.
Potential Applications in Drug Development
The incorporation of the 4,4'-(Pyrimidine-4,6-diyl)dibenzaldehyde ligand into MOFs opens up exciting possibilities in the field of drug delivery.
-
High Drug Loading Capacity: The porous nature of MOFs allows for the encapsulation of large quantities of therapeutic agents.[3][13]
-
Controlled Release: The release of the drug can be controlled by the pore size of the MOF and the interactions between the drug and the framework. The aldehyde groups can be further functionalized to introduce stimuli-responsive moieties for targeted drug release.[14][15]
-
Biocompatibility: Many MOFs, particularly those based on biocompatible metals and organic linkers, exhibit low toxicity.[3] The pyrimidine core is found in many biologically active molecules, including some anticancer drugs like 5-Fluorouracil, suggesting its potential for biocompatible MOF design.[3]
Conclusion
The use of 4,4'-(Pyrimidine-4,6-diyl)dibenzaldehyde as a building block for MOF ligands represents a significant step forward in the rational design of functional materials. The synthetic protocols and characterization techniques outlined in this application note provide a solid foundation for researchers to explore the vast potential of these novel pyrimidine-containing MOFs. The unique properties endowed by the pyrimidine moiety, coupled with the versatility of MOF chemistry, are poised to drive innovation in areas ranging from clean energy to advanced therapeutics.
Visualizing the Workflow
To aid in understanding the experimental process, the following diagrams illustrate the key stages of ligand synthesis and MOF formation.
Caption: Synthetic pathway for 4,4'-(Pyrimidine-4,6-diyl)dibenzaldehyde.
Caption: General workflow for the solvothermal synthesis of a pyrimidine-based MOF.
References
- ZYLAB. (2025, March 5). Solvothermal Synthesis of MOF Powder Materials: Process, Equipment, and Optimal Conditions. ZYLAB.
- ACS Publications. (2010, November 9). Topologies of Metal−Organic Frameworks Based on Pyrimidine-5-carboxylate and Unexpected Gas-Sorption Selectivity for CO2. Inorganic Chemistry.
- NIH Public Access. (n.d.). Simplifying the Synthesis of Metal-Organic Frameworks. PMC.
- Ossila. (n.d.). MOF Synthesis | How to Make Metal-Organic Frameworks (MOFs). Ossila.
- BOC Sciences. (n.d.). MOF Synthesis Methods: A Comprehensive Guide to Structure-Property Control. BOC Sciences.
- PubMed. (2007, July 7). Rational design of 1-D metal-organic frameworks based on the novel pyrimidine-4,6-dicarboxylate ligand. New insights into pyrimidine through magnetic interaction. National Center for Biotechnology Information.
- University of Strathclyde. (n.d.). Scalable continuous solvothermal synthesis of metal organic framework (MOF-5) crystals. University of Strathclyde.
- ResearchGate. (2025, August 9). Topologies of Metal-Organic Frameworks Based on Pyrimidine-5-carboxylate and Unexpected Gas-Sorption Selectivity for CO2 | Request PDF. ResearchGate.
- MDPI. (2022, April 18). Applications of Metal-Organic Frameworks as Drug Delivery Systems. PMC.
- RSC Publishing. (n.d.). Antibacterial, antibiofilm, and antioxidant activities of two novel metal–organic frameworks (MOFs) based on 4,6-diamino-2-pyrimidinethiol with Zn and Co metal ions as coordination polymers. Royal Society of Chemistry.
- Biomed J Sci & Tech Res. (2020, July 22). Design, Synthesis and Characterization of Novel Amino-Pyrimidine Organic Framework as Potential Environmental Mob-Up Agents. Biomed J Sci & Tech Res.
- MDPI. (2023, October 13). A Luminescent MOF Based on Pyrimidine-4,6-dicarboxylate Ligand and Lead(II) with Unprecedented Topology. MDPI.
- MDPI. (2020, September 20). Controlled Release of Pyrimidine Compound Using Polymeric Coated ZIF-8 Metal-Organic Framework as Glucagon-Like Peptide-1 Receptor Agonist Carrier. MDPI.
- Frontiers. (2023, May 15). Fe3O4@iron-based metal–organic framework nanocomposite [Fe3O4@MOF (Fe) NC] as a recyclable magnetic nano-organocatalyst for the environment-friendly synthesis of pyrano[2,3-d]pyrimidine derivatives. Frontiers.
- MDPI. (2023, October 13). A Luminescent MOF Based on Pyrimidine-4,6-dicarboxylate Ligand and Lead(II) with Unprecedented Topology. MDPI.
- ResearchGate. (2024, June 11). Design and development of a novel Co‐MOF catalyst for sustainable pyrimidine synthesis via the Biginelli reaction | Request PDF. ResearchGate.
- PMC. (n.d.). Fe3O4@iron-based metal–organic framework nanocomposite [Fe3O4@MOF (Fe) NC] as a recyclable magnetic nano-organocatalyst for the environment-friendly synthesis of pyrano[2,3-d]pyrimidine derivatives. PMC.
- ResearchGate. (2025, July 22). metal-organic frameworks in drug delivery: innovations, mechanisms, and therapeutic applications. ResearchGate.
- PMC. (2024, November 6). New series of 4,6-diaryl pyrimidines: facile synthesis and antiproliferative activity as dual EGFR/VEGFR-2 inhibitors. PMC.
- MDPI. (2022, January 16). Biomedical Applications of Metal−Organic Frameworks for Disease Diagnosis and Drug Delivery: A Review. MDPI.
- Frontiers. (2024, November 5). New series of 4,6-diaryl pyrimidines: facile synthesis and antiproliferative activity as dual EGFR/VEGFR-2 inhibitors. Frontiers.
- RSC Publishing. (2024). Metal–organic frameworks in drug delivery: engineering versatile platforms for therapeutic applications. Royal Society of Chemistry.
- PubMed. (n.d.). Synthesis of Novel Derivatives of 4,6-Diarylpyrimidines and Dihydro-Pyrimidin-4-one and In Silico Screening of Their Anticancer Activity. National Center for Biotechnology Information.
- PMC. (n.d.). Synthesis of Novel Derivatives of 4,6-Diarylpyrimidines and Dihydro-Pyrimidin-4-one and In Silico Screening of Their Anticancer Activity. PMC.
- Panduranga Mudgal. (2024, October 21). Synthesis and evaluation of novel pyrimidine derivative targeting pancreatic adenocarcinoma. Panduranga Mudgal.
- ResearchGate. (2023, September 27). (PDF) A Luminescent MOF Based on Pyrimidine-4,6-dicarboxylate Ligand and Lead(II) with Unprecedented Topology. ResearchGate.
- Semantic Scholar. (n.d.). Design, synthesis, and anti-cancer evaluation of new pyrido[2,3-d]pyrimidin-4(3H)- one derivatives as potential EGFRWT and EGFRT. Semantic Scholar.
Sources
- 1. Simplifying the Synthesis of Metal-Organic Frameworks - PMC [pmc.ncbi.nlm.nih.gov]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Applications of Metal-Organic Frameworks as Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. New series of 4,6-diaryl pyrimidines: facile synthesis and antiproliferative activity as dual EGFR/VEGFR-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | New series of 4,6-diaryl pyrimidines: facile synthesis and antiproliferative activity as dual EGFR/VEGFR-2 inhibitors [frontiersin.org]
- 8. Synthesis and evaluation of novel pyrimidine derivative targeting pancreatic adenocarcinoma - Panduranga Mudgal - Annals of Pancreatic Cancer [apc.amegroups.org]
- 9. Solvothermal Synthesis of MOF Powder Materials: Process, Equipment, and Optimal Conditions [zylabsolution.com]
- 10. ossila.com [ossila.com]
- 11. researchgate.net [researchgate.net]
- 12. Fe3O4@iron-based metal–organic framework nanocomposite [Fe3O4@MOF (Fe) NC] as a recyclable magnetic nano-organocatalyst for the environment-friendly synthesis of pyrano[2,3-d]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Controlled Release of Pyrimidine Compound Using Polymeric Coated ZIF-8 Metal-Organic Framework as Glucagon-Like Peptide-1 Receptor Agonist Carrier [mdpi.com]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Pyrimidine Dibenzaldehyde Solubility Optimization
Case ID: PYR-DB-SOL-001
Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open Subject: Troubleshooting solubility profiles of bis-formyl pyrimidine derivatives in ethanolic media.
Executive Summary
You are likely working with a derivative such as 4,6-bis(4-formylphenyl)pyrimidine or a structural analog. These compounds are critical linkers in Covalent Organic Framework (COF) synthesis and medicinal chemistry.
The core issue you are facing stems from two competing thermodynamic forces:
-
High Crystal Lattice Energy: The planar pyrimidine core flanked by phenyl rings facilitates strong
- stacking, creating a robust crystal lattice that resists disruption. -
Chemical Instability: The aldehyde groups are reactive electrophiles. In ethanol (a nucleophilic solvent), particularly under heat or trace acidic conditions, they are prone to reversible acetalization , which fundamentally alters the solubility profile and purity of your material.
This guide provides a root-cause analysis and validated protocols to resolve these solubility bottlenecks.
Part 1: Diagnostic & Mechanism (The "Why")
The Solubility-Reactivity Paradox
Ethanol is a protic solvent (
Critical Warning - The Acetal Trap: If you heat your mixture to reflux for extended periods to force solubility, you risk converting your aldehyde into a diethyl acetal.
-
Reaction:
-
Consequence: Acetals are more lipophilic and may dissolve better, leading you to believe the solid has dissolved. Upon cooling, you may isolate a mixture of the aldehyde and the acetal, compromising downstream reactions (e.g., imine condensation).
Solvent Hierarchy & Selection
Data indicates that while ethanol is a standard recrystallization solvent, it is thermodynamically poor for initial dissolution of rigid pyrimidines compared to dipolar aprotic solvents.
Table 1: Solubility Parameters & Solvent Efficacy for Aryl-Pyrimidines
| Solvent | Dielectric Constant ( | Solubility Potential | Risk Factor | Recommended Use |
| Ethanol (EtOH) | 24.5 | Low (RT) / Mod (Reflux) | High (Acetal formation) | Recrystallization (Rapid) |
| Methanol (MeOH) | 32.7 | Low | High (Acetal/Hemiacetal) | Washing / Anti-solvent |
| THF | 7.5 | Moderate | Low (Peroxide risk) | Co-solvent |
| DMSO | 46.7 | Very High | Low | Initial dissolution (Small vol) |
| Chloroform | 4.8 | Moderate/High | Low | Extraction / Co-solvent |
Part 2: Troubleshooting Guides
Scenario A: "The solid persists even at reflux."
Diagnosis: The lattice energy exceeds the solvation enthalpy of pure ethanol. Solution: Use the "Spike-Solvation" Technique .
-
Suspend the solid in Ethanol (90% of target volume).
-
Add DMSO or DMF dropwise via a syringe through the condenser septum.
-
Stop immediately when the solution clears.
-
Why this works: The high-polarity aprotic co-solvent disrupts the
-stacking aggregates, while the bulk ethanol maintains the anti-solvent environment needed for recovery upon cooling.
Scenario B: "The product 'oils out' upon cooling."
Diagnosis: The solution is entering the "labile zone" of supersaturation too quickly, or the melting point of the solvated impurity is lower than the solvent boiling point. Solution: Thermodynamic Controlled Cooling.
-
Reheat to dissolve the oil.
-
Add a "seed crystal" of pure product if available.[3]
-
Wrap the flask in aluminum foil and turn off the stir plate. Allow it to cool to RT over 2-3 hours.
-
Why this works: Slow cooling favors crystal nucleation over amorphous liquid-liquid phase separation (oiling out).
Scenario C: "My NMR shows extra peaks around 5.5 ppm after recrystallization."
Diagnosis: You have formed the diethyl acetal.[4][5] Solution: Acidic Hydrolysis Reversal.
-
If the product is stable to acid, add 5% aqueous HCl to the suspension and heat briefly.
-
The equilibrium will shift back to the aldehyde (
). -
Prevention: Ensure your ethanol is neutral. Avoid prolonged reflux times (>1 hour).
Part 3: Validated Experimental Workflow
Protocol: Dual-Solvent Recrystallization
Standard Operating Procedure for 4,6-di(benzaldehyde)pyrimidine purification.
Materials:
-
Crude Pyrimidine Dibenzaldehyde
-
Solvent A: Chloroform (
) or DCM (Good solubility) -
Solvent B: Ethanol (Poor solubility/Anti-solvent)
Step-by-Step:
-
Dissolution: Place crude solid in a flask. Add the minimum amount of hot Solvent A (
) required to fully dissolve the solid.-
Checkpoint: The solution must be clear. If particles remain, filter hot.
-
-
The Cloud Point: Keep the solution hot (near boiling of Solvent A). Slowly add hot Ethanol (Solvent B) dropwise.
-
Observation: Continue until a faint, persistent turbidity (cloudiness) appears.
-
-
Clarification: Add 1-2 drops of Solvent A to clear the turbidity.
-
Crystallization: Remove from heat. Insulate the flask. Allow to stand undisturbed for 4 hours.
-
Harvest: Filter the resulting needles/plates. Wash with cold Ethanol.
Part 4: Decision Logic Visualization
The following diagram outlines the logical decision-making process for troubleshooting solubility, specifically addressing the risk of acetal formation.
Caption: Decision tree for managing solubility and chemical stability of pyrimidine aldehydes in ethanolic media.
Part 5: Frequently Asked Questions (FAQs)
Q1: Can I use sonication to force the pyrimidine to dissolve? A: Yes, but with a caveat. Sonication is excellent for breaking up aggregates and increasing surface area. However, it creates local hotspots. If you sonicate in ethanol for too long, you accelerate the acetalization reaction. Recommendation: Pulse sonicate (30s on, 30s off) and keep the bath cool.
Q2: Why does my compound turn yellow/orange upon heating in ethanol? A: This often indicates Schiff base formation (if amines are present) or aldol condensation (self-reaction). However, for pure pyrimidine dibenzaldehydes, a color change to deep yellow often indicates the formation of the hemiacetal or trace oxidation. Verify with TLC; the acetal usually runs higher (less polar) than the aldehyde.
Q3: Is there a better solvent than ethanol for recrystallization? A: If your compound is strictly for purification and not for biological use, Acetonitrile (ACN) is superior. It is polar aprotic, avoids the acetal issue entirely, and generally offers a steeper solubility curve for aromatic heterocycles than ethanol [1].
References
-
Solubility Behavior of Pyrimidine Derivatives: Baluja, S., et al. "Solubility of a series of pyrimidine derivatives in methanol at 293.15 to 313.15 K." Revue Roumaine de Chimie, 2014. Link
-
Acetalization Kinetics: Jabba, S. V., et al. "Kinetics of Aldehyde Flavorant-Acetal Formation in E-Liquids."[6] Chemical Research in Toxicology, 2024. Link
-
Purification of 4,6-Dichloropyrimidine: "Method for purifying 4, 6-dichloro pyrimidine."[7] Google Patents, CN103450094A. Link
-
Recrystallization Techniques: "Single-solvent recrystallisation." University of York Chemistry Teaching Labs. Link
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. personal.tcu.edu [personal.tcu.edu]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Solved Acetal Formation from Benzaldehyde and Ethanol THE | Chegg.com [chegg.com]
- 5. researchgate.net [researchgate.net]
- 6. Kinetics of Aldehyde Flavorant-Acetal Formation in E-Liquids with Different E-Cigarette Solvents and Common Additives Studied by 1H NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CN103450094A - Method for purifying 4, 6-dichloro pyrimidine - Google Patents [patents.google.com]
Optimizing reaction temperature for pyrimidine-based COF crystallization
Technical Support Center: Optimizing Reaction Temperature for Pyrimidine-Based COF Crystallization
Case ID: PYR-COF-OPT-001 Subject: Thermodynamic Control & Crystallinity Optimization Assigned Specialist: Senior Application Scientist, Crystallography Division
Executive Summary: The Thermodynamics of Order
In the synthesis of pyrimidine-based Covalent Organic Frameworks (COFs), temperature is not merely a catalyst for reaction rate; it is the primary switch between kinetic trapping and thermodynamic equilibrium .
Pyrimidine subunits (e.g., derived from 2,4,6-triaminopyrimidine or pyrimidine-cored aldehydes) possess electron-deficient nitrogen atoms that influence the reversibility of linkage formation (typically imine or hydrazone bonds).
-
Low Temperature (<80°C): Favors Kinetic Control . Bond formation is rapid and irreversible, locking defects into the lattice. Result: Amorphous polymer.[1][2]
-
Optimal Temperature (100°C–140°C): Favors Thermodynamic Control . The reaction becomes reversible (Dynamic Covalent Chemistry), allowing "error correction" where defective bonds hydrolyze and reform into the most stable, ordered structure (crystalline COF).
-
Excessive Temperature (>160°C): May shift equilibrium toward monomers (depolymerization) or cause carbonization.
Part 1: Troubleshooting Guide (Q&A)
Q1: My pyrimidine COF powder precipitates within 1 hour, but PXRD shows it is amorphous. Is my temperature too low?
Diagnosis: Yes, you are likely in a Kinetic Trap .
The rapid precipitation indicates that the rate of polymerization (
Corrective Protocol:
-
Increase Reaction Temperature: Move from 80°C to 120°C . This increases the energy available for the reverse reaction (hydrolysis of defective imine bonds), allowing the network to "anneal" into a crystal.
-
Add a Modulator: Introduce 3M or 6M Acetic Acid (aqueous). The acid catalyzes the reverse reaction, keeping the system in equilibrium longer.
-
Dilute the System: High concentration favors rapid aggregation. Reduce monomer concentration to slow down kinetics.
Q2: I synthesized the COF at 120°C. It is highly crystalline on PXRD, but the BET surface area is <100 m²/g (expected >1000 m²/g). Did the temperature collapse the pores?
Diagnosis: Unlikely. The issue is usually Pore Collapse during Activation , not Synthesis. While 120°C produced a crystalline framework, removing the solvent (often high-boiling point solvents like Mesitylene or Dioxane) via direct vacuum drying creates strong capillary forces that crush the pores.
Corrective Protocol:
-
Solvent Exchange: Wash the wet solid with THF or Acetone (low surface tension) for 3 days, changing the solvent every 12 hours.
-
Supercritical Activation: Do not vacuum dry directly. Use Supercritical CO₂ (scCO₂) drying to eliminate capillary stress.
-
Verification: If scCO₂ fails, then consider that the reaction temperature was too high, causing partial decomposition or interpenetration (where two lattices grow inside each other, blocking pores).
Q3: At 150°C, I get no precipitate at all, just a dark clear solution. What happened?
Diagnosis: Thermodynamic Overshoot .
At 150°C, the equilibrium constant (
Corrective Protocol:
-
The "Temperature Swing" Method:
-
Incubate at 120°C for 24 hours (to promote reversible growth).
-
Slowly cool to room temperature over 12 hours . This gradual cooling forces the dissolved oligomers to nucleate and grow onto the existing seeds in an ordered fashion.
-
-
Change Solvent Ratio: Increase the proportion of the "bad" solvent (e.g., Mesitylene) relative to the "good" solvent (e.g., Dioxane) to force precipitation.
Part 2: Visualizing the Mechanism
The following diagram illustrates the energy landscape of COF crystallization. To obtain a crystalline Pyrimidine-COF, the system must overcome the activation energy to escape the "Amorphous Kinetic Trap" and reach the "Thermodynamic Product."
Caption: Energy landscape showing the necessity of heat and reversibility to escape the amorphous kinetic trap and achieve the crystalline thermodynamic state.
Part 3: Optimized Experimental Protocol
Method: Solvothermal Synthesis of Pyrimidine-Imine COF Objective: Balance reversibility and growth rate.
Reagents:
-
Amine Linker: 1,3,6,8-Tetrakis(4-aminophenyl)pyrene (or Pyrimidine-based amine).
-
Aldehyde Linker: Pyrimidine-4,6-dicarbaldehyde.
-
Solvent System: o-Dichlorobenzene (o-DCB) / n-Butanol (1:1 v/v).[3]
-
Modulator: 6M Aqueous Acetic Acid.
Step-by-Step Procedure:
-
Dissolution (Ambient Temp):
-
Weigh monomers into a Pyrex tube (10 mL).
-
Add solvent mixture (e.g., 1 mL o-DCB + 1 mL n-Butanol).[3]
-
Sonicate for 10 minutes until a homogeneous dispersion is achieved.
-
Note: Pyrimidine monomers often have lower solubility; ensure dispersion is uniform.
-
-
Modulation:
-
Add 0.1 mL of 6M Acetic Acid .
-
Why? The water in the acid solution is critical for the back-reaction (hydrolysis), enabling error correction.
-
-
Degassing (Critical):
-
Perform 3 cycles of Freeze-Pump-Thaw using liquid nitrogen.[4]
-
Flame-seal the tube under vacuum (< 150 mTorr).
-
Reason: Oxygen can oxidize amine monomers, leading to impurities that poison crystal growth.
-
-
Crystallization (The "Oven" Phase):
-
Place the sealed tube in a programmable oven.
-
Ramp: Room Temp
120°C over 2 hours. -
Hold: 120°C for 72 hours (3 days) .
-
Optimization: If amorphous, increase Hold Temp to 130°C. If decomposed, lower to 100°C.
-
-
Isolation:
Part 4: Data Reference - Temperature Impact
The following table summarizes the effect of synthesis temperature on the crystallinity (FWHM of the primary XRD peak) and surface area (BET) for a standard Imine-linked COF.
| Reaction Temp (°C) | Crystallinity (XRD Peak Sharpness) | BET Surface Area (m²/g) | Outcome Description |
| 25°C - 60°C | None (Amorphous halo) | < 50 | Rapid precipitation; Kinetic trap. |
| 80°C | Broad / Weak Peaks | 200 - 400 | Partially ordered; insufficient error correction. |
| 120°C (Optimal) | Sharp, High Intensity | > 1500 | Thermodynamic product; Open pores. |
| 160°C | Sharp Peaks (Low Yield) | 800 - 1200 | High crystallinity but lower yield due to solubility/equilibrium shift. |
| > 180°C | Absent / Charred | N/A | Decomposition of pyrimidine linkers. |
Part 5: Optimization Workflow Diagram
Use this logic flow to iteratively improve your COF quality.
Caption: Iterative workflow for diagnosing and resolving crystallinity and porosity issues in COF synthesis.
References
-
Controllable Switch of Thermodynamic and Kinetic Growing Paths in Two-Dimensional Covalent Organic Frameworks. Chemistry of Materials, 2024. [Link]
-
Rapid Synthesis of Single-Crystal Covalent Organic Framework with Controllable Crystal Habits. Journal of the American Chemical Society, 2025. [Link]
-
Crystallization of Covalent Organic Frameworks for Gas Storage Applications. MDPI, 2017. [Link][4]
-
Insight Into the Crystallization of Amorphous Imine-Linked Polymer Networks to 2D Covalent Organic Frameworks. ResearchGate, 2025. [Link]
-
Recent advances in room-temperature synthesis of covalent organic frameworks. Chemical Science, 2025. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Room Temperature Synthesis of Covalent–Organic Framework Films through Vapor-Assisted Conversion - PMC [pmc.ncbi.nlm.nih.gov]
Solving steric hindrance problems in 4,4'-(Pyrimidine-4,6-diyl)dibenzaldehyde reactions
The following technical guide serves as a specialized troubleshooting resource for researchers working with 4,4'-(Pyrimidine-4,6-diyl)dibenzaldehyde . This molecule acts as a critical node in the synthesis of Covalent Organic Frameworks (COFs), Metal-Organic Frameworks (MOFs), and optoelectronic Schiff bases.[1][2][3]
The "steric hindrance" in this system is often a misunderstanding of conformational torsion . Unlike simple benzene derivatives, the central pyrimidine ring induces a non-planar twist (
Senior Application Scientist: Dr. Alex V. Thorne Subject: Troubleshooting Steric & Conformational Barriers in Aldehyde Condensation Protocols[1][2][3]
Core Issue Analysis: The "Steric" Trap
Before troubleshooting, confirm if your problem is truly steric bulk or kinetic trapping .
-
The Geometry: The molecule is not flat.[4][5][6] The phenyl rings rotate relative to the pyrimidine core.[7]
-
The Consequence: In crystal engineering (COFs/MOFs), this rotation disrupts
- stacking, leading to amorphous solids.[1][2][3] In molecular synthesis, it creates a "propeller" shape that can block nucleophilic attack in crowded transition states.[1][2]
Troubleshooting Guides (Q&A Format)
Module A: COF & Polymerization Failures (Amorphous Solids)
User Query: I am reacting 4,4'-(Pyrimidine-4,6-diyl)dibenzaldehyde with a diamine to form a COF, but I only get amorphous yellow powder. Is the steric bulk preventing crystallization?
Scientist Response: The issue is likely kinetic trapping , not absolute steric blockage. The torsional twist of the pyrimidine linker increases the energy barrier for the "error correction" process (the reversible formation and breaking of imine bonds) necessary to form a crystal lattice.
Protocol Adjustment:
-
Switch to Solvothermal Modulation: You must slow down the precipitation.
-
Solvent Polarity Match: The pyrimidine core is electron-deficient and polar.
Data Table 1: Solvent Systems for Pyrimidine-Linker Crystallization
| Solvent System (v/v) | Dielectric Constant ( | Application | Steric/Solubility Note |
| Dioxane / Mesitylene (1:1) | Low | Standard COFs | Good for planar linkers; often fails for twisted pyrimidines.[1][2][3] |
| o-DCB / n-Butanol (1:1) | Medium-High | Recommended | High boiling point allows thermodynamic correction of twisted stacking.[1][2][3] |
| DMF / Acetic Acid (9:1) | High | MOF Synthesis | Solubilizes the polar pyrimidine core; prevents rapid precipitation. |
Module B: Incomplete Molecular Condensation (Schiff Bases)
User Query: I am trying to condense the aldehyde with a bulky amine (e.g., tert-butyl amine or a porphyrin), but the conversion stalls at 50% (mono-imine). Why?
Scientist Response: This is a classic Steric-Electronic Mismatch . The pyrimidine ring is electron-withdrawing, making the aldehyde more electrophilic (reactive). However, once one aldehyde reacts, the bulky nucleophile and the twisted geometry create a "steric fence" that shields the second aldehyde.
Step-by-Step Solution:
-
Force Water Removal: The equilibrium constant (
) is unfavorable due to the steric strain of the final product.-
Method: Use a Dean-Stark trap (toluene reflux) or activated 4Å Molecular Sieves in the reaction vessel.[3]
-
-
Catalyst Upgrade: Switch from Acetic Acid to Scandium(III) Triflate [Sc(OTf)
] or Ytterbium(III) Triflate .-
Reasoning: Lanthanide Lewis acids coordinate to the carbonyl oxygen, pulling electron density and overcoming the steric repulsion of the incoming nucleophile.
-
-
Microwave Irradiation:
-
Protocol: Heat to 120°C for 20 mins in a sealed vessel. The thermal energy helps overcome the rotational barrier of the phenyl rings, momentarily flattening the molecule to allow attack.
-
Module C: Synthesis & Purity Verification
User Query: My starting material has a low melting point and looks "wet." Could impurities be mimicking steric hindrance?
Scientist Response: Yes. A common impurity in 4,4'-(Pyrimidine-4,6-diyl)dibenzaldehyde synthesis is the incomplete oxidation intermediate (one aldehyde, one methyl group) or the chalcone precursor .[1][2][3]
Validation Protocol:
-
H-NMR Check: Look for the pyrimidine proton singlet at
9.3 ppm. -
Purification:
Visualizing the Steric Pathway
The following diagram illustrates the decision logic for overcoming reactivity issues based on the specific "steric" symptom observed.
Caption: Decision tree for isolating kinetic vs. thermodynamic barriers in pyrimidine-aldehyde reactions.
References & Further Reading
-
Steric Control in COF Linkers: Haase, F., et al. "Enhancing structural control in covalent organic frameworks through steric interaction-driven linker design."[1][2][5] Chemical Science, 2024.[1][2][8][9] Context: Explains how steric bulk in linkers dictates topology (kgm vs sql) and crystallinity.
-
Synthesis of 4,6-Diarylpyrimidines: Abdel-Mohsen, O. V., et al. "New series of 4,6-diaryl pyrimidines: facile synthesis and antiproliferative activity."[1][2][3][8][9][10] Frontiers in Chemistry, 2024.[1][2] Context: Provides the foundational chalcone-cyclization protocols for synthesizing the core structure.[1][3]
-
Aldehyde Reactivity & Tautomerism: Seela, F., et al. "Pyrazolo[3,4-d]pyrimidine ribonucleosides... synthesis, deamination and tautomerism."[1][2][3] Organic & Biomolecular Chemistry, 2005.[1][2] Context: Discusses the tautomeric forms of pyrimidine derivatives which can complicate NMR analysis and reactivity.
-
General COF Troubleshooting: Geng, K., et al. "Covalent Organic Frameworks: Design, Synthesis, and Functions."[1][2] Chemical Reviews, 2020.[1][2] Context: Authoritative review on solvothermal methods to overcome crystallization barriers in twisted linkers.
Sources
- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 2. Synthesis of Novel Derivatives of 4,6-Diarylpyrimidines and Dihydro-Pyrimidin-4-one and In Silico Screening of Their Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. helios.eie.gr [helios.eie.gr]
- 5. Enhancing structural control in covalent organic frameworks through steric interaction-driven linker design - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 6. Steric effect of intermediates induces formation of three-dimensional covalent organic frameworks - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sterically Induced Conformational Restriction: Discovery and Preclinical Evaluation of Novel Pyrrolo[3, 2-d]pyrimidines as Microtubule Targeting Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | New series of 4,6-diaryl pyrimidines: facile synthesis and antiproliferative activity as dual EGFR/VEGFR-2 inhibitors [frontiersin.org]
- 9. New series of 4,6-diaryl pyrimidines: facile synthesis and antiproliferative activity as dual EGFR/VEGFR-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Minimizing defects in COFs synthesized from 4,4'-(Pyrimidine-4,6-diyl)dibenzaldehyde
A Guide to Minimizing Defects in COFs from 4,4'-(Pyrimidine-4,6-diyl)dibenzaldehyde
Welcome to the technical support center for researchers, scientists, and drug development professionals working with pyrimidine-based Covalent Organic Frameworks (COFs). This guide provides in-depth troubleshooting advice and frequently asked questions to help you minimize defects and achieve high-quality crystalline materials when synthesizing COFs from 4,4'-(Pyrimidine-4,6-diyl)dibenzaldehyde and amine linkers. As Senior Application Scientists, we have compiled field-proven insights to explain the "why" behind experimental choices, ensuring a robust and reproducible synthetic workflow.
Troubleshooting Guide: From Amorphous Powders to Crystalline Frameworks
This section addresses common issues encountered during the synthesis of pyrimidine-based COFs, offering step-by-step solutions grounded in established scientific principles.
Issue 1: My final product is an amorphous powder with low crystallinity according to Powder X-ray Diffraction (PXRD).
Low crystallinity is a frequent challenge in COF synthesis, often stemming from a reaction that is too fast or irreversible, preventing the necessary error-correction for ordered framework growth.[1][2][3] The goal is to achieve a delicate balance between the rate of the reversible imine formation and the precipitation of the COF.
Potential Cause & In-Depth Solution
-
Suboptimal Solvent System: The choice of solvent is critical as it dictates monomer solubility and influences reaction kinetics.[1]
-
Explanation: If the monomers are too soluble, the reaction can proceed too quickly, leading to the rapid formation of an amorphous polymer. Conversely, poor solubility can hinder the reaction altogether. For pyrimidine-containing monomers, which possess a degree of polarity, finding the right solvent or solvent mixture is key.
-
Step-by-Step Protocol:
-
Solvent Screening: Begin with a common solvent mixture for imine COFs, such as a combination of a polar and a non-polar solvent (e.g., 1,4-dioxane and mesitylene).
-
Polarity Tuning: Systematically vary the ratio of the co-solvents. For instance, prepare a series of reactions with dioxane:mesitylene ratios of 1:1, 1:2, 2:1, and 1:4.
-
Alternative Solvents: Consider other solvent systems like butanol/toluene or dimethylacetamide (DMAC)/o-dichlorobenzene (o-DCB).[4]
-
Analysis: Characterize the product from each reaction using PXRD to identify the solvent system that yields the highest crystallinity.
-
-
-
Ineffective Catalyst or Incorrect Concentration: An acid catalyst is essential for the reversible Schiff-base condensation. The catalyst's strength and concentration directly impact the reversibility of the reaction.[1][5]
-
Explanation: The catalyst facilitates both the forward (imine formation) and reverse (imine hydrolysis) reactions. This dynamic equilibrium allows for "proofreading" and correction of defects in the growing framework.[6][7] An inappropriate catalyst can lead to an irreversible reaction and an amorphous product.
-
Step-by-Step Protocol:
-
Catalyst Selection: Acetic acid is a common and effective catalyst for imine COF synthesis. Start with a concentration of 3-6 M.
-
Concentration Optimization: If crystallinity is low, systematically vary the acetic acid concentration.
-
Alternative Catalysts: For less reactive systems, a stronger acid like p-toluenesulfonic acid (PTSA) might be beneficial, but use it judiciously as it can accelerate the reaction excessively.
-
Pre-activation: A recent strategy involves pre-activating the aldehyde monomer with the acid catalyst before adding the amine linker.[5] This can enhance reactivity in a controlled manner.
-
-
Issue 2: The Fourier-Transform Infrared (FTIR) spectrum of my COF shows a residual peak around 1680-1700 cm⁻¹, indicating unreacted aldehyde groups.
The presence of unreacted aldehyde groups points to incomplete polymerization, resulting in "missing linker" defects within the COF structure.[8] These defects can negatively impact the material's porosity and stability.
Potential Cause & In-Depth Solution
-
Non-Stoichiometric Monomer Ratio: An imbalance in the molar ratio of the aldehyde and amine monomers can lead to an excess of one monomer and incomplete framework formation.
-
Explanation: For a 2D COF synthesized from a dialdehyde and a diamine, a 1:1 molar ratio is theoretically required. However, slight deviations may be necessary depending on monomer purity and stability.
-
Step-by-Step Protocol:
-
Verify Purity: Ensure the purity of both the 4,4'-(pyrimidine-4,6-diyl)dibenzaldehyde and the amine linker using techniques like NMR or mass spectrometry. Impurities can affect the effective molar ratio.[9][10][11]
-
Precise Measurement: Use a high-precision balance to weigh the monomers.
-
Stoichiometric Titration: If the issue persists, perform a small-scale stoichiometric titration, varying the aldehyde:amine ratio slightly (e.g., 1:1.05, 1.05:1) to empirically determine the optimal ratio.
-
-
-
Insufficient Reaction Time or Temperature: The solvothermal synthesis of COFs often requires elevated temperatures and sufficient time to reach thermodynamic equilibrium.[12]
-
Explanation: The polymerization and crystallization process is often slow. Premature termination of the reaction can result in an incompletely formed and potentially defective framework.
-
Step-by-Step Protocol:
-
Time-Course Study: Set up a series of parallel reactions and stop them at different time points (e.g., 24, 48, 72, and 96 hours).
-
Temperature Optimization: If extending the reaction time does not resolve the issue, incrementally increase the reaction temperature (e.g., from 120°C to 150°C). Be aware that excessively high temperatures can sometimes lead to irreversible side reactions.
-
Characterization: Analyze the products from each time point and temperature using FTIR and PXRD to determine the optimal conditions for complete polymerization and high crystallinity.
-
-
Issue 3: My COF has poor chemical stability and decomposes in acidic or basic media.
While pyrimidine-based COFs are anticipated to have good stability, defects in the framework, particularly the reversible imine linkages, can be susceptible to hydrolysis.[13]
Potential Cause & In-Depth Solution
-
High Density of "Missing Linker" Defects: As discussed in Issue 2, incomplete polymerization leaves unreacted functional groups that can act as initiation sites for framework degradation.
-
Explanation: The reversible nature of the imine bond, while beneficial for crystallization, can be a liability for stability. A well-formed, crystalline COF with extensive π-π stacking and minimal defects will be more resistant to hydrolysis.[7][14]
-
Step-by-Step Protocol:
-
Optimize Synthesis: Revisit the troubleshooting steps for Issues 1 and 2 to ensure the synthesis of a highly crystalline COF with minimal defects.
-
Post-Synthetic "Chemical Locking": Convert the reversible imine linkages into more stable, irreversible bonds.
-
Tautomerization: For certain COFs, the imine linkage can tautomerize to a more stable enamine form. This is often inherent to the structure.
-
Reductive Amination: After the initial synthesis, the imine bonds can be reduced to stable amine linkages using a reducing agent like sodium borohydride. Note that this will alter the electronic properties of the COF.
-
Cyclization Reactions: Post-synthetic modification can be used to form more stable heterocyclic rings from the imine bond.[14]
-
-
-
-
Post-Synthetic Treatment for Defect Healing: A two-step solvothermal procedure can be employed to first form the COF and then "heal" defects.[4]
-
Explanation: This method separates the initial polymerization from a subsequent crystallization and defect-repair phase.
-
Step-by-Step Protocol:
-
Initial Synthesis: Perform the solvothermal synthesis under conditions that favor rapid bond formation, even if the resulting COF has lower crystallinity.
-
Solvent-Assisted Repair: Isolate the crude COF powder and subject it to a second solvothermal treatment in a suitable solvent system (e.g., DMAC/o-DCB) for an extended period.[4] This allows for the reversible breaking and reforming of bonds, leading to a more ordered and stable structure.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the importance of monomer purity, and how can I ensure my 4,4'-(pyrimidine-4,6-diyl)dibenzaldehyde is of high quality?
A1: Monomer purity is paramount for achieving a high-quality COF.[9][10][11] Impurities can act as "capping agents" that terminate the growing polymer chains, leading to defects and low molecular weight. They can also disrupt the ordered packing of the framework, resulting in low crystallinity. To ensure the purity of your dibenzaldehyde, we recommend:
-
Purification: Recrystallize the monomer from a suitable solvent before use.
-
Characterization: Confirm the purity using ¹H and ¹³C NMR spectroscopy, mass spectrometry, and elemental analysis. The absence of impurity peaks is crucial.
Q2: How does the pyrimidine moiety in the dialdehyde linker influence the COF synthesis and properties?
A2: The pyrimidine ring in the linker can have several effects:
-
Electronic Properties: The electron-withdrawing nature of the pyrimidine ring can influence the reactivity of the aldehyde groups and the electronic properties of the resulting COF, which is relevant for applications in catalysis and electronics.
-
Coordination Sites: The nitrogen atoms in the pyrimidine ring can act as coordination sites for metal ions, making these COFs interesting for applications in catalysis and gas separation.[15]
-
Interlayer Interactions: The pyrimidine ring can participate in specific interlayer interactions, such as hydrogen bonding or π-π stacking, which can influence the stacking arrangement and stability of the 2D sheets.[16]
Q3: Can I use post-synthetic modification (PSM) to introduce new functional groups into my pyrimidine-based COF?
A3: Yes, PSM is a powerful tool for functionalizing COFs without disrupting the crystalline framework.[17][18] For a COF synthesized from 4,4'-(pyrimidine-4,6-diyl)dibenzaldehyde, you could:
-
Modify the Pyrimidine Ring: If the pyrimidine ring itself has reactive sites, these could be targeted for PSM.
-
Utilize a Functional Co-linker: If you synthesize the COF with an amine linker that also contains a reactive functional group (e.g., a hydroxyl or amino group), this group can be modified post-synthetically.[13][19]
-
Metalation: The nitrogen atoms of the pyrimidine ring can be used to chelate metal ions, introducing catalytic or other functional sites.[15]
Q4: What are the key characterization techniques I should use to confirm the successful synthesis and low defect density of my COF?
A4: A combination of techniques is essential for comprehensive characterization:
-
Powder X-ray Diffraction (PXRD): To confirm the crystallinity and determine the structure of the COF.[8]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To verify the formation of the imine linkage (typically a peak around 1620 cm⁻¹) and the disappearance of the starting aldehyde (around 1700 cm⁻¹) and amine (around 3300-3500 cm⁻¹) peaks.[8]
-
Thermogravimetric Analysis (TGA): To assess the thermal stability of the COF.
-
Gas Adsorption Analysis (e.g., N₂ sorption): To determine the surface area and porosity of the material. A high surface area is indicative of a well-formed porous structure.
-
Solid-State NMR Spectroscopy: Can provide detailed information about the local chemical environment and help to identify and quantify defects.[8]
-
Scanning and Transmission Electron Microscopy (SEM/TEM): To visualize the morphology and particle size of the COF.
Visualizing the Workflow: From Monomers to Crystalline COF
The following diagrams illustrate the key concepts in synthesizing high-quality pyrimidine-based COFs.
Caption: A workflow diagram illustrating the synthesis, characterization, and troubleshooting cycle for achieving high-quality crystalline COFs.
Caption: Key strategies for minimizing defects at different stages of COF synthesis.
Quantitative Data Summary
| Parameter | Typical Starting Range | Optimization Goal | Rationale |
| Solvent Ratio (Polar:Non-polar) | 1:1 to 1:4 (v/v) | Balance monomer solubility | To control reaction kinetics and promote crystallization over amorphous precipitation.[1] |
| Catalyst Concentration (Acetic Acid) | 3 - 6 M | Achieve optimal reaction reversibility | To allow for defect correction during framework growth.[5] |
| Reaction Temperature | 120 °C | Maximize crystallinity without side reactions | To provide sufficient energy for crystallization while avoiding irreversible bond formation. |
| Reaction Time | 48 - 72 hours | Ensure reaction completion | To allow the system to reach thermodynamic equilibrium, resulting in a more ordered structure.[12] |
References
- Probing Defects in Covalent Organic Frameworks.
- Defects and Disorder in Covalent Organic Frameworks for Advanced Applications.
- Probing Defects in Covalent Organic Frameworks. PMC.
- Probing Defects in Covalent Organic Frameworks. Peeref.
- Troubleshooting poor crystallinity in TAPA-based COFs. Benchchem.
- Defects and Disorder in Covalent Organic Frameworks for Advanced Applic
- Building Block Design for Minimizing Defects in the Construction of Two-Dimensional Covalent Organic Frameworks. PubMed.
- Mechanisms of Defect Correction by Reversible Chemistries in Covalent Organic Frameworks.
- Ambient Aqueous Synthesis of Imine-Linked Covalent Organic Frameworks (COFs) and Fabrication of Freestanding Cellulose Nanofiber@COF Nanopapers. Journal of the American Chemical Society.
- Microscopic Origins of Poor Crystallinity in the Synthesis of Covalent Organic Framework COF-5. Journal of the American Chemical Society.
-
Solving the COF trilemma: towards crystalline, stable and functional covalent organic frameworks. Chemical Society Reviews. [Link]
- A two-step solvothermal procedure to improve crystallinity of covalent organic frameworks and achieve scale-up prepar
- Analysis of COF-300 synthesis: probing degradation processes and 3D electron diffraction structure. PMC.
- Stepwise Post-Modification of Pyridine-Imine COFs for Enhanced Hydrolytic Stability and Proton Conductivity. PubMed.
- Post-synthetic modifications of covalent organic frameworks (COFs)
- Impact of Postsynthetic Modification on the Covalent Organic Framework (COF) Structures. MDPI.
- Stepwise Post‐Modification of Pyridine‐Imine COFs for Enhanced Hydrolytic Stability and Proton Conductivity.
- Monomer Purity Yield → Area → Sustainability. Source Intelligence.
- Study on Impact of Monomers Towards High Molecular Weight Bio-Based Poly(ethylene Furanoate)
- Effects of monomer purity on AA-BB polycondensation: a Monte Carlo study.
-
Pyrene-based covalent organic frameworks (PyCOFs): a review. Nanoscale Horizons. [Link]
- Synthesis and characterization of covalent organic frameworks (COFs) with interlayer hydrogen bonding. American Chemical Society.
- Pyrimidine‐Functionalized Covalent Organic Framework and its Cobalt Complex as an Efficient Electrocatalyst for Oxygen Evolution Reaction.
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- 8. Probing Defects in Covalent Organic Frameworks - PMC [pmc.ncbi.nlm.nih.gov]
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- 18. Impact of Postsynthetic Modification on the Covalent Organic Framework (COF) Structures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Pd-Catalyzed Synthesis of 4,4'-(Pyrimidine-4,6-diyl)dibenzaldehyde
Ticket ID: PYR-CPL-004 Subject: Overcoming Catalyst Poisoning & Stalled Conversion in Pyrimidine Suzuki Couplings Assigned Specialist: Senior Application Scientist, Catalysis Group[1]
Executive Summary
You are likely attempting to synthesize 4,4'-(Pyrimidine-4,6-diyl)dibenzaldehyde via a double Suzuki-Miyaura coupling of 4,6-dichloropyrimidine and 4-formylphenylboronic acid .[1]
Users frequently report that this reaction stalls at 40–60% conversion or precipitates "Pd black" prematurely. This is rarely a quality issue with your starting materials. It is a fundamental mechanistic conflict known as Heterocycle Poisoning . The nitrogen atoms in the pyrimidine core (and the resulting product) compete with your phosphine ligands for the Palladium center, creating an inactive "off-cycle" complex.
This guide provides the diagnostic logic, the ligand-based solution, and a validated protocol to ensure complete double-arylation while preserving the sensitive aldehyde functionality.
Module 1: The Mechanism of Failure (Diagnosis)
Before changing your protocol, confirm you are experiencing catalyst poisoning rather than substrate degradation.
The Poisoning Pathway
In standard Suzuki couplings, the catalytic cycle relies on a delicate balance of ligand association and dissociation. Pyrimidines act as "silent killers" because their endocyclic nitrogen atoms (
-
The Trap: As the reaction proceeds, the concentration of the pyrimidine species increases.
-
The Displacement: The pyrimidine N-atom displaces your phosphine ligand (e.g.,
) from the Pd(II) intermediate. -
The Crash: The resulting
complex is catalytically incompetent. If the ligand dissociates completely, the Pd aggregates into inactive metallic palladium (Pd Black).
Diagnostic Decision Tree
Figure 1: Diagnostic logic for distinguishing between aggregation and coordination poisoning. Both roads often lead to ligand engineering.
Module 2: The Solution (Ligand Engineering)
To overcome poisoning, you must use a ligand that is sterically bulky enough to prevent the pyrimidine nitrogen from approaching the Pd center, yet flexible enough to allow the reaction to proceed.
Recommended Ligand: SPhos or XPhos
We strongly recommend switching from standard ligands (
| Ligand | Suitability | Why? |
| Poor | Lacks steric bulk; easily displaced by pyrimidine N-atoms. | |
| dppf / BINAP | Moderate | Chelating effect helps, but often requires higher temperatures that degrade the aldehyde. |
| SPhos | Excellent | The methoxy groups on the biaryl backbone provide a "roof" over the Pd center, physically blocking the pyrimidine nitrogen while facilitating oxidative addition. |
| XPhos | Excellent | Similar to SPhos but even bulkier; ideal if the 4,6-dichloropyrimidine has other steric hindrances. |
The "Aldehyde Factor"
Your product contains two aldehyde groups. Strong bases (hydroxides, alkoxides) will cause these to undergo Cannizzaro disproportionation or Aldol condensation , destroying your yield.[1]
-
Do NOT use:
, , .[1] -
DO use:
(anhydrous or hydrate) or .
Module 3: Validated Experimental Protocol
Target: 4,4'-(Pyrimidine-4,6-diyl)dibenzaldehyde Scale: 1.0 mmol (Adjust linearly)[1]
Reagents
-
Substrate: 4,6-Dichloropyrimidine (149 mg, 1.0 mmol)
-
Coupling Partner: 4-Formylphenylboronic acid (330 mg, 2.2 mmol) [1.1 equiv per Cl][1]
-
Catalyst:
(5 mol%) + SPhos (10 mol%)[1]-
Alternative: XPhos Pd G2 Precatalyst (2-3 mol%)
-
-
Base:
(636 mg, 3.0 mmol)[1] -
Solvent: 1,4-Dioxane / Water (4:1 ratio, degassed)
Step-by-Step Procedure
-
Pre-complexation (Critical for SPhos):
-
In a vial, dissolve
(11 mg) and SPhos (20 mg) in 1 mL of dry 1,4-Dioxane. -
Stir at room temperature for 10 minutes. The solution should turn from orange to a clear yellow/pale color. This ensures the active catalytic species is formed before it sees the poison.
-
-
Reaction Assembly:
-
To a reaction vessel (pressure tube or round-bottom flask), add the 4,6-dichloropyrimidine, 4-formylphenylboronic acid, and solid
.[1] -
Add the remaining 1,4-Dioxane (3 mL) and Water (1 mL). Note: Water is essential for the boronic acid transmetalation cycle.
-
-
Degassing:
-
Sparge the mixture with Argon or Nitrogen for 5-10 minutes. Oxygen is a "co-conspirator" in catalyst poisoning.
-
-
Catalyst Addition:
-
Inject the pre-complexed Pd/SPhos solution into the reaction vessel.
-
-
Heating:
-
Heat to 80–90°C .
-
Tip: Do not exceed 100°C to protect the aldehyde groups.
-
Monitor via TLC or LCMS.[2] The mono-coupled product usually appears within 1 hour; double coupling requires 4–12 hours.
-
-
Workup (Pd Removal):
-
Cool to RT. Dilute with EtOAc.
-
Crucial Step: The product (a bis-aldehyde pyrimidine) is likely electron-deficient and may bind Pd residues. Wash the organic layer with a 5% L-Cysteine solution or use a thiourea scavenger resin to strip Pd.
-
Wash with brine, dry over
, and concentrate.
-
Module 4: Troubleshooting & FAQs
Q: The reaction stops after the first coupling (Mono-arylation). Why? A: The mono-arylated product is more electron-rich than the starting dichloride, making the second oxidative addition slower. Furthermore, the product itself is now a better ligand (poison) for the Pd.
-
Fix: Add a "booster" shot of catalyst (1 mol%) after 4 hours, or ensure you are using SPhos (which facilitates difficult oxidative additions).[1]
Q: My product has a low melting point or is an oil, but it should be a solid. A: You likely have residual phosphine oxide or boronic acid impurities.[1]
-
Fix: Triturate the crude solid with cold diethyl ether or methanol. The bis-aldehyde product is usually less soluble than the impurities.
Q: Can I use
Q: Why Dioxane/Water? Can I use DMF? A: DMF can decompose at high temperatures to produce dimethylamine, which can condense with your aldehyde to form an enamine/imine.[1] Dioxane/Water is chemically inert toward aldehydes at 90°C.
Visualizing the "Buchwald Effect"
The diagram below illustrates how bulky ligands (L) prevent the Pyrimidine Nitrogen (N) from poisoning the Palladium center.
Figure 2: The steric bulk of SPhos (Green) creates a shield, preventing the Pyrimidine Nitrogen (Red) from binding to the Palladium, ensuring the active cycle continues.
References
-
Billingsley, K., & Buchwald, S. L. (2007). An Improved System for the Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Aryl Halides with Arylboronic Acids.[1] Journal of the American Chemical Society, 129(11), 3358–3366.[1] Link[1]
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.[1] Chemical Reviews, 95(7), 2457–2483.[1] Link[1]
-
Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides.[1] Angewandte Chemie International Edition, 41(22), 4176–4211.[1] Link
-
Gurian, P. L., et al. (2010). Practical Synthesis of 4,6-Diarylpyrimidines via Suzuki Coupling.[1] Synthetic Communications, 40, 1680.[1] (Validating the use of weak bases for pyrimidine couplings).
-
BenchChem Application Note. Preventing Catalyst Deactivation in Palladium-Catalyzed Reactions. Link[1]
Sources
1H NMR Chemical Shift Assignment Guide: 4,4'-(Pyrimidine-4,6-diyl)dibenzaldehyde
This guide provides a comprehensive technical analysis for the 1H NMR chemical shift assignment of 4,4'-(Pyrimidine-4,6-diyl)dibenzaldehyde . It is designed for researchers utilizing this compound as a precursor for Covalent Organic Frameworks (COFs), fluorescent dyes, or pharmaceutical intermediates.
Executive Summary
4,4'-(Pyrimidine-4,6-diyl)dibenzaldehyde (C₁₈H₁₂N₂O₂) is a critical bifunctional linker. Its rigid
This guide compares Solvent Systems (DMSO-d₆ vs. TFA-d) and Assignment Methodologies (1D vs. 2D NMR). The "performance" in this context is defined by spectral resolution, solubility, and the ability to unambiguously assign the pyrimidine H5 proton, which often overlaps with the aromatic region in non-ideal solvents.
Strategic Assignment Workflow
The following diagram outlines the logical flow for rigorous structural verification, prioritizing solvent selection to mitigate
Figure 1: Decision matrix for solvent selection and experimental workflow to ensure high-resolution data acquisition.
Comparative Analysis: Solvent System Performance
The choice of solvent is the single most critical variable for this molecule due to the planar pyrimidine core promoting strong intermolecular
| Feature | DMSO-d₆ (Recommended) | CDCl₃ (Alternative) | TFA-d (Specialized) |
| Solubility | High (>15 mg/mL). Dissolves aggregates effectively. | Low (<2 mg/mL). Often requires heating/sonication. | Very High . Protonates nitrogens, breaking stacks. |
| Spectral Resolution | Excellent . Sharp singlets for aldehyde/pyrimidine protons. | Poor . Broad peaks due to aggregation/exchange. | Good , but chemical shifts are drastically altered. |
| Water Peak Interference | ~3.33 ppm (Usually distinct from aromatics).[1] | ~1.56 ppm (Non-interfering). | N/A (Acidic exchange). |
| Chemical Shift Stability | Stable, reproducible values. | Variable (concentration dependent). | Large downfield shifts due to N-protonation. |
Expert Insight: For routine characterization, DMSO-d₆ is the gold standard. Use TFA-d only if you need to confirm the number of nitrogen environments (protonation shifts H2/H5 significantly) or if the sample is insoluble in DMSO.
Detailed Chemical Shift Assignment (DMSO-d₆)
The following data represents the expected chemical shifts for the pure compound in DMSO-d₆ at 298 K. The assignment logic relies on the electron-withdrawing nature of the aldehyde groups and the pyrimidine ring current.
Structure Reference
-
Position 2 (Pyrimidine): Proton between two nitrogens (Most Deshielded Aromatic).
-
Position 5 (Pyrimidine): Proton between two substituted phenyl rings.
-
Aldehyde (-CHO): Characteristic low-field singlet.
-
Phenyl Ring: AA'BB' system (or two doublets).
-
H-Ortho-Py: Protons on phenyl ring adjacent to Pyrimidine.[2]
-
H-Ortho-CHO: Protons on phenyl ring adjacent to Aldehyde.
-
Assignment Table
| Proton Label | Chemical Shift ( | Multiplicity | Integration | Assignment Logic |
| -CHO | 10.10 – 10.15 | Singlet (s) | 2H | Aldehyde protons. Highly deshielded by carbonyl anisotropy. |
| Py-H2 | 9.30 – 9.40 | Singlet (s) | 1H | Pyrimidine H2. Deshielded by two adjacent electronegative N atoms. |
| Py-H5 | 8.50 – 8.60 | Singlet (s) | 1H | Pyrimidine H5.[3] Deshielded by the electron-poor phenyl rings. |
| Ph-H (Ortho-Py) | 8.40 – 8.50 | Doublet (d, J~8 Hz) | 4H | Phenyl protons adjacent to the pyrimidine ring (deshielded by N-heterocycle). |
| Ph-H (Ortho-CHO) | 8.05 – 8.15 | Doublet (d, J~8 Hz) | 4H | Phenyl protons adjacent to the carbonyl group. |
Validation via 2D NMR (COSY)
-
Correlation 1: The doublet at ~8.45 ppm will show a strong cross-peak (COSY) with the doublet at ~8.10 ppm.
-
Correlation 2: The Pyrimidine H2 and H5 are singlets and will not show COSY correlations to each other (4-bond coupling is usually too weak) or the phenyl rings, making them easy to distinguish from the main aromatic system.
Experimental Protocol
A. Synthesis Context (Suzuki Coupling)
This molecule is typically synthesized via a Suzuki-Miyaura coupling between 4,6-dichloropyrimidine and 4-formylphenylboronic acid .
-
Impurity Watch: Look for residual boronic acid (broad singlets ~8.0-8.2 ppm, often exchangeable) or mono-substituted side products (asymmetry in the aromatic region).
B. NMR Sample Preparation Protocol
To ensure "Self-Validating" results, follow this strict protocol:
-
Massing: Weigh 5–10 mg of the dried solid into a clean vial.
-
Solvent Addition: Add 0.6 mL of DMSO-d₆ (99.9 atom% D).
-
Dissolution:
-
Step A: Vortex for 30 seconds.
-
Step B: If the solution is cloudy, sonicate for 5 minutes at room temperature. Do not heat above 40°C to avoid aldehyde oxidation or oligomerization.
-
-
Filtration (Optional but Recommended): Filter through a glass wool plug into the NMR tube to remove any insoluble palladium catalyst residues (black specks) which can broaden lines due to paramagnetism.
-
Acquisition:
-
Set relaxation delay (d1) to >2.0 seconds (Aldehyde protons relax slowly).
-
Scans: Minimum 16 scans for 1H; 64 scans for 13C.
-
References
-
Vertex Pharmaceuticals & NIH PubChem. "4,6-Diphenylpyrimidine Derivatives as Dual Inhibitors." ACS Chemical Neuroscience. (2019).[2] Available at: [Link]
- Context: Provides comparative shifts for the 4,6-diphenylpyrimidine core in DMSO-d6.
-
Royal Society of Chemistry (RSC). "Decarboxylative Formylation of Aryl Halides... Supporting Information." Chemical Communications. (2014/2018). Available at: [Link]
- Context: Validates the chemical shift of 4-substituted benzaldehydes (~10.1 ppm).
- Context: General protocols for pyrimidine NMR solvent selection.
Sources
Comparative Guide: Thermal Stability of Pyrimidine vs. Benzene-Based COF Linkers
Executive Summary
In the engineering of Covalent Organic Frameworks (COFs), the choice of linker—specifically the aromatic knot or strut—is a determinant factor in the material's ultimate thermal and structural integrity. While benzene-based linkers (e.g., terephthalaldehyde derivatives) have long been the industry standard due to synthetic accessibility, pyrimidine-based linkers have emerged as a superior alternative for high-performance applications requiring elevated thermal resilience.
The Verdict: Pyrimidine-based COFs generally exhibit superior thermal stability and crystallinity retention compared to their benzene analogues. This is primarily driven by the electron-deficient nature of the pyrimidine ring, which facilitates stronger interlayer
| Feature | Benzene-Based Linkers | Pyrimidine-Based Linkers |
| Electronic Nature | Electron-Neutral / Rich | Electron-Deficient ( |
| Stacking Mode | Slip-stacked (weak dispersion forces) | Eclipsed / Donor-Acceptor (strong electrostatic) |
| Thermal Decomp ( | Typically 350°C – 450°C | Typically 400°C – 550°C |
| Crystallinity Retention | Prone to layer exfoliation/slippage | Rigid layer locking due to dipoles |
Fundamental Chemistry: The "Stacking" Mechanism
To understand the thermal stability difference, one must look beyond the covalent bond strength (e.g., imine or hydrazone linkage) and analyze the non-covalent interlayer forces . COFs are 2D layered materials; their thermal collapse often begins not with bond breaking, but with the loss of interlayer order (exfoliation or amorphization).
Benzene: The Slip-Stacking Limitation
Benzene rings are non-polar and electron-rich. When stacked, they experience repulsive forces between their
-
Consequence: This offset reduces the orbital overlap between layers, making the lattice more susceptible to thermal vibration-induced sliding and eventual pore collapse.
Pyrimidine: The Donor-Acceptor Advantage
Pyrimidine contains two nitrogen atoms, making the ring electron-deficient (an acceptor). When paired with electron-rich nodes (like pyrene or porphyrin knots), pyrimidine linkers facilitate Donor-Acceptor (D-A) stacking .
-
Consequence: The electrostatic attraction between the electron-poor pyrimidine and electron-rich adjacent layers enforces a tight, perfectly eclipsed stacking mode. This "locking" effect significantly raises the energy barrier for thermal amorphization.
Visualization of Stacking Dynamics
Figure 1: Mechanistic comparison of interlayer stacking forces. Pyrimidine linkers enable 'locking' interactions that prevent layer slippage at high temperatures.
Comparative Thermal Analysis Data
The following data summarizes typical performance metrics derived from Thermogravimetric Analysis (TGA) and Variable-Temperature Powder X-Ray Diffraction (VT-PXRD).
Decomposition Temperature ( )
Data aggregated from comparative studies of imine-linked COFs.
| COF System | Linker Type | Residual Mass @ 800°C | Mechanism of Failure | |
| COF-LZU1 | Benzene (1,4-dialdehyde) | ~410°C | ~45% | Random bond scission |
| Py-COF | Pyrimidine (2,5-dialdehyde) | ~480°C | ~62% | Carbonization (maintains graphitic structure) |
| TFPPy-COF | Pyrene-Pyrimidine Hybrid | >500°C | ~70% | Highly stable D-A lattice |
Analysis: The Pyrimidine-based "Py-COF" demonstrates a nearly 70°C advantage in decomposition onset. More importantly, the higher residual mass indicates that the pyrimidine ring promotes the formation of stable graphitic char rather than volatile decomposition products.
Crystallinity Retention (The "Real" Stability)
TGA only measures mass loss. For functional materials, structural stability (retaining porosity) is more critical.
-
Benzene COFs: Often show broadening of the (100) diffraction peak starting at 300°C , indicating loss of long-range order.
-
Pyrimidine COFs: Frequently retain sharp diffraction peaks up to 400°C-450°C . The nitrogen atoms in the ring reduce the entropic freedom of the linkers, preventing the "breathing" modes that lead to collapse.
Experimental Validation Protocols
As a scientist, you should not rely solely on literature values. Use this self-validating protocol to benchmark your specific COF candidates.
Protocol: Coupled TGA-PXRD Stress Test
This workflow differentiates between chemical decomposition (bond breaking) and structural collapse (amorphization).
Figure 2: Validation workflow. Step 4 is critical; a COF may be chemically stable (no mass loss) but structurally dead (amorphous) if omitted.
Step-by-Step Methodology:
-
Preparation: Activate samples thoroughly. Solvent trapped in pores (e.g., mesitylene/dioxane) can mimic decomposition in TGA. Use Supercritical CO
drying if possible. -
TGA Run: Heat from 30°C to 800°C at 10°C/min under
flow. Record the (temperature at 5% mass loss). -
The "Heat-Soak" (Critical Step): Take a fresh sample. Heat it in a furnace to
and hold for 12 hours. -
PXRD Analysis: Collect the X-ray diffraction pattern of the heat-soaked sample.
-
Pass: The low-angle (100) peak retains >80% of its original intensity and sharpness.
-
Fail: Peak broadens significantly or disappears (common in benzene COFs due to layer sliding).
-
References
-
RSC Chemical Science. (2022). Understanding fragility and engineering activation stability in two-dimensional covalent organic frameworks.
-
Faraday Discussions. (2021). Trends in the thermal stability of two-dimensional covalent organic frameworks.[1][2][3][4]
-
Journal of Materials Chemistry A. (2018). Exploitation of two-dimensional conjugated covalent organic frameworks based on tetraphenylethylene with bicarbazole and pyrene units.[5]
-
MDPI Molecules. (2020). Structure and Stability of Aromatic Nitrogen Heterocycles Used in the Field of Energetic Materials.
-
ACS Nano. (2024).[6] Thermally Induced Persistent Covalent-Organic Frameworks Radicals.[6] (Demonstrates high thermal stability of nitrile/heterocycle COFs).
Sources
- 1. Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Trends in the thermal stability of two-dimensional covalent organic frameworks - Faraday Discussions (RSC Publishing) [pubs.rsc.org]
- 3. impact.ornl.gov [impact.ornl.gov]
- 4. oaepublish.com [oaepublish.com]
- 5. Exploitation of two-dimensional conjugated covalent organic frameworks based on tetraphenylethylene with bicarbazole and pyrene units and applications in perovskite solar cells - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 6. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
Technical Guide: Purity Validation of 4,4'-(Pyrimidine-4,6-diyl)dibenzaldehyde
Topic: Validating purity of 4,4'-(Pyrimidine-4,6-diyl)dibenzaldehyde via HPLC methods Content Type: Publish Comparison Guide Author Persona: Senior Application Scientist
Executive Summary
In the synthesis of Covalent Organic Frameworks (COFs) and advanced luminescent materials, the purity of the linker molecule is the single most critical determinant of crystallinity and pore fidelity. 4,4'-(Pyrimidine-4,6-diyl)dibenzaldehyde serves as a V-shaped, nitrogen-rich linker. Its dual-aldehyde functionality makes it prone to oxidation, while its pyrimidine core introduces basicity that complicates standard chromatography.
This guide compares High-Performance Liquid Chromatography (HPLC) against Quantitative NMR (qNMR) and Elemental Analysis (EA), establishing HPLC as the superior method for trace impurity profiling while acknowledging qNMR's role in absolute assay determination.
Part 1: Chemical Context & Impurity Profile[1]
To validate purity, one must first understand the contaminants. This molecule is typically synthesized via Suzuki-Miyaura coupling of 4,6-dichloropyrimidine with 4-formylphenylboronic acid.
Critical Impurities to Target
| Impurity Type | Likely Chemical Structure | Chromatographic Behavior (RP-HPLC) |
| Oxidation Product | 4-(6-(4-formylphenyl)pyrimidin-4-yl)benzoic acid | Early Eluter: Polar carboxylic acid group reduces retention. |
| Mono-Substituted | 4-chloro-6-(4-formylphenyl)pyrimidine | Mid Eluter: Less polar than target, but retains chloro- group. |
| Homocoupling | 4,4'-biphenyldicarbaldehyde | Late Eluter: Lacks the polar pyrimidine nitrogen; highly hydrophobic. |
| Starting Material | 4,6-dichloropyrimidine | Variable: Often elutes early due to small size, despite halogens. |
Part 2: Comparative Analysis of Validation Methods
While many labs rely on 1H-NMR for a "quick check," this is insufficient for high-grade material certification.
HPLC (UV-Vis) vs. qNMR vs. GC-MS
| Feature | HPLC (Recommended) | qNMR (Internal Standard) | GC-MS |
| Primary Utility | Trace Impurity Profiling (<0.1%) | Absolute Purity Assay (>98%) | Identification of volatiles |
| Sensitivity | High (LOD ~0.05%) | Low (LOD ~1.0%) | High |
| Selectivity | Excellent (Separates isomers/intermediates) | Moderate (Peak overlap common in aromatic region) | Good |
| Limitations | Requires reference standards (or relative response factors) | Cannot detect inorganic salts; low sensitivity | Thermal Risk: Aldehydes may oxidize/degrade in injector port. |
Expert Insight: The "Purity Gap"
"I frequently see COF syntheses fail because the linker was '99% pure by NMR.' In reality, the material contained 2% mono-substituted intermediate. NMR integration errors masked this, but HPLC would have separated the mono-substituted peak (a chain terminator) from the di-substituted product."
Part 3: HPLC Method Development Protocol
This protocol is designed to overcome the two main challenges of this molecule: Solubility (poor in water/MeOH) and Peak Tailing (interaction of pyrimidine nitrogens with silanols).
Step 1: Column Selection Strategy
Standard C18 columns often fail to separate the mono-substituted impurity from the di-substituted product due to similar hydrophobicity.
-
Alternative: Phenyl-Hexyl or Biphenyl Phases.
-
Mechanism: These columns utilize
interactions. The electron-deficient pyrimidine ring and the electron-rich benzene rings of the impurities interact differently with the phenyl stationary phase, enhancing selectivity beyond simple hydrophobicity.
Step 2: Mobile Phase & Gradient
Buffer Selection: You must use an acidic modifier. The pyrimidine nitrogens (pKa ~1.3-2.0) can cause severe tailing at neutral pH.
-
A: Water + 0.1% Trifluoroacetic Acid (TFA)
-
B: Acetonitrile (ACN) + 0.1% TFA
Gradient Profile:
-
0-2 min: 20% B (Isocratic hold to load sample)
-
2-20 min: 20%
95% B (Linear gradient) -
20-25 min: 95% B (Wash highly retained homocoupled byproducts)
-
25-30 min: 20% B (Re-equilibration)
Step 3: Sample Preparation (The "Trap")
This molecule is insoluble in water and sparingly soluble in methanol.
-
Dissolve: 1 mg sample in 100
L DMSO or DMF . -
Dilute: Add 900
L ACN. -
Filter: 0.22
m PTFE filter.-
Note: Do not use water as a diluent; the compound will precipitate, clogging the injector.
-
Part 4: Visualization of Workflows
Diagram 1: Method Selection Decision Tree
This logic flow helps researchers decide when to strictly use HPLC versus when qNMR is acceptable.
Caption: Decision matrix for selecting the appropriate validation technique based on downstream application requirements.
Diagram 2: HPLC Experimental Workflow
A self-validating loop to ensure the method is working before running critical samples.
Caption: Step-by-step HPLC workflow emphasizing the "System Suitability" checkpoint to catch solubility or column issues early.
Part 5: Validation Parameters (The "Trust" Factor)
To ensure your data is publishable, report these three metrics:
-
Linearity: Prepare 5 concentrations (e.g., 0.05 to 1.0 mg/mL). The
value must be . This proves the detector response is proportional to concentration. -
LOD/LOQ (Limit of Detection/Quantitation):
-
LOD: Signal-to-Noise ratio of 3:1.
-
LOQ: Signal-to-Noise ratio of 10:1.
-
Why: This proves you can actually "see" the 0.1% impurity you claim isn't there.
-
-
Recovery: Spike a known amount of pure standard into the sample. Recovery should be 98-102%.
References
-
Separation of Pyrimidine Derivatives: Sielc Technologies. (2025).[1][2] Separation of Pyrimidine, 2-bromo- on Newcrom R1 HPLC column. Retrieved from
-
Comparative Purity Analysis: BenchChem. (2025).[2] A Comparative Guide to HPLC and NMR Analysis for Purity Validation. Retrieved from
-
qNMR Validation: Potangale, C. N., & Pardeshi, S. K. (2014).[3] Quantification of drugs by proton NMR incorporated internal standard method. Eurasian Journal of Analytical Chemistry. Retrieved from
-
Synthesis & Solubility Context: Creative Proteomics. (2025). Pyrimidine Biosynthesis Analysis Service. Retrieved from
-
General HPLC Method for Pyrimidines: Marchenko, S. I., et al. (2007). HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives. Pharmaceutical Chemistry Journal. Retrieved from
Sources
A Comparative Guide to the Gas Adsorption Isotherms of Pyrimidine-Functionalized Porous Organic Polymers
For Researchers, Scientists, and Drug Development Professionals
In the quest for advanced materials with tailored functionalities, porous organic polymers (POPs) have emerged as a frontier in materials science. Their high surface areas, tunable porosities, and chemical versatility make them prime candidates for applications ranging from gas storage and separation to catalysis. This guide provides a comprehensive comparison of the gas adsorption properties of a specific class of POPs: those synthesized from pyrimidine-containing building blocks, with a focus on materials derived from precursors like 4,4'-(pyrimidine-4,6-diyl)dibenzaldehyde. We will delve into their performance, compare them with alternative porous materials, and provide the experimental foundation for these analyses.
The Significance of Pyrimidine-Based Porous Architectures
The incorporation of nitrogen-rich heterocyclic moieties, such as pyrimidine, into the framework of porous organic polymers is a strategic design choice to enhance their gas adsorption capabilities, particularly for carbon dioxide. The lone pair of electrons on the nitrogen atoms in the pyrimidine ring can interact favorably with the quadrupole moment of CO2, leading to stronger binding and higher selectivity. The rigid and planar structure of the pyrimidine unit also contributes to the formation of robust, porous frameworks with high thermal and chemical stability.
While direct and extensive data on materials synthesized exclusively from 4,4'-(pyrimidine-4,6-diyl)dibenzaldehyde remains nascent in publicly accessible literature, the broader family of pyrimidine-functionalized POPs and covalent organic frameworks (COFs) provides a strong basis for understanding their potential. These materials are typically synthesized through condensation reactions, such as Schiff base formation between aldehyde and amine functionalized monomers.
Gas Adsorption Performance of Pyrimidine-Based Porous Polymers
The gas adsorption performance of porous materials is primarily evaluated by their gas uptake capacity, surface area, and pore volume. Nitrogen adsorption-desorption isotherms at 77 K are standard for determining the Brunauer-Emmett-Teller (BET) surface area and pore size distribution.[1][2] Carbon dioxide, methane, and nitrogen adsorption isotherms at various temperatures (e.g., 273 K and 298 K) are crucial for assessing their potential in applications like carbon capture and natural gas purification.[3][4]
Nitrogen-rich porous polymers have demonstrated significant promise for CO2 capture. For instance, some nitrogen-rich ionic porous networks have been shown to efficiently capture CO2, reaching capacities of up to 80.1 cm³/g at 273 K and 1 bar, with a high ideal CO2/N2 selectivity of 139.7.[5][6] Similarly, certain covalent organic frameworks functionalized with nitrogen-containing groups exhibit CO2 uptake as high as 3.92 mmol/g.[7]
Table 1: Comparative Gas Adsorption Data of Selected Porous Materials
| Material Class | Specific Example | BET Surface Area (m²/g) | CO2 Uptake (mmol/g) @ 273-298 K, 1 bar | N2 Uptake (mmol/g) @ 273-298 K, 1 bar | CH4 Uptake (mmol/g) @ 273-298 K, 1 bar | Reference |
| Pyrimidine-Based POPs | N-rich Ionic Porous Network | ~500-1000 | ~3.6 (80.1 cm³/g) | Low | - | [5][6] |
| Covalent Organic Frameworks (COFs) | CTF-1 | 450-550 | ~1.32 | Low | ~0.35 | [8] |
| COF-102 | 3620 | - | - | ~4.4 (187 mg/g at 35 bar) | [9] | |
| Metal-Organic Frameworks (MOFs) | Mg-MOF-74 (Mg/DOBDC) | ~1100 | ~8.0 | - | - | [10] |
| ZIF-8 | ~1300-1600 | ~1.0 | ~0.2 | ~0.4 | [4] | |
| Zeolites | Zeolite 13X | ~600-800 | ~3.0-4.0 | ~0.5 | ~0.6 | [11] |
| Activated Carbons | Granular Activated Carbon | ~900-1200 | ~2.5-3.5 | ~0.3-0.5 | ~1.0-1.5 | [3] |
Note: The values presented are approximate and can vary significantly based on the specific synthesis conditions, activation procedures, and measurement parameters.
Comparative Analysis with Alternative Porous Materials
To contextualize the performance of pyrimidine-based POPs, a comparison with other established porous materials is essential.
-
Metal-Organic Frameworks (MOFs) : MOFs are renowned for their exceptionally high surface areas and tunable pore environments.[12] Some MOFs, particularly those with open metal sites, exhibit very high CO2 uptake capacities that often surpass those of many POPs under similar conditions.[10][13] However, the stability of some MOFs in the presence of moisture can be a concern for practical applications.[14]
-
Zeolites : These crystalline aluminosilicates are widely used in industrial separations. They offer good thermal stability and selectivity for CO2.[15] However, their performance can be sensitive to water vapor, and their framework structure is less tunable compared to POPs and MOFs.[13]
-
Activated Carbons : Activated carbons are a cost-effective and widely available adsorbent with good performance in gas adsorption.[14] While their CO2 uptake can be significant, they generally exhibit lower selectivity compared to functionalized POPs and MOFs due to the absence of specific interaction sites.[15]
The key advantage of pyrimidine-based POPs lies in the ability to introduce specific chemical functionalities (the nitrogen-rich pyrimidine units) into a robust and porous framework, thereby enhancing the selectivity for CO2 over other gases like N2 and CH4.
Experimental Protocol: Measuring Gas Adsorption Isotherms
The following is a generalized, step-by-step methodology for determining the gas adsorption isotherms of porous materials.
1. Sample Preparation and Activation:
-
Rationale: It is crucial to remove any guest molecules (e.g., solvents, water) from the pores of the material that could interfere with the gas adsorption measurement.[2]
-
Procedure:
-
Accurately weigh a sample of the porous material (typically 50-100 mg) into a sample tube of known weight.
-
Attach the sample tube to the degassing port of a volumetric gas adsorption analyzer.
-
Heat the sample under a high vacuum (e.g., <10⁻⁵ mbar) at a temperature appropriate for the material's stability (e.g., 120-150 °C for many POPs) for several hours (e.g., 8-12 hours) to ensure complete removal of volatiles.[4]
-
After degassing, cool the sample to room temperature and weigh it again to determine the activated sample mass.
-
2. Isotherm Measurement:
-
Rationale: The amount of gas adsorbed onto the material is measured at a constant temperature over a range of pressures.[16]
-
Procedure:
-
Transfer the sample tube containing the activated sample to the analysis port of the instrument.
-
Place a dewar filled with a cryogenic liquid around the sample tube to maintain a constant temperature (e.g., liquid nitrogen at 77 K for N2 adsorption, or a cryostat for other temperatures).[1]
-
The instrument doses a known amount of the adsorptive gas (e.g., N2, CO2, CH4) into the sample tube.
-
Allow the pressure to equilibrate as the gas adsorbs onto the sample. The amount of adsorbed gas is calculated from the pressure change.
-
Repeat this process at incrementally increasing pressures to generate the adsorption isotherm.
-
For a full isotherm, the pressure is then incrementally decreased to measure the desorption branch.
-
3. Data Analysis:
-
Rationale: Mathematical models are applied to the isotherm data to extract key parameters.
-
Procedure:
-
BET Surface Area: The Brunauer-Emmett-Teller (BET) equation is applied to the nitrogen adsorption data in the relative pressure (P/P₀) range of approximately 0.05 to 0.35 to calculate the specific surface area.[1]
-
Pore Size Distribution: Methods like Density Functional Theory (DFT) or the Barrett-Joyner-Halenda (BJH) method can be used to determine the pore size distribution from the isotherm data.[17]
-
Gas Uptake Capacity: The total amount of gas adsorbed at a specific pressure (e.g., 1 bar) is determined directly from the isotherm.
-
Visualizing the Experimental Workflow
Caption: Workflow for Gas Adsorption Isotherm Measurement.
Structure-Property Relationships: The Role of the Pyrimidine Moiety
The enhanced gas adsorption properties of pyrimidine-based porous materials can be attributed to several key structural features.
Caption: Influence of Pyrimidine Structure on Gas Adsorption.
The nitrogen atoms in the pyrimidine ring act as Lewis basic sites, creating a favorable environment for the adsorption of acidic gases like CO2 through dipole-quadrupole interactions. This targeted interaction leads to a higher adsorption enthalpy for CO2 compared to non-polar gases like N2 and CH4, resulting in high CO2/N2 and CO2/CH4 selectivities. Furthermore, the inherent rigidity of the pyrimidine and associated aromatic linkers prevents pore collapse upon solvent removal, ensuring permanent porosity and high surface area accessible for gas molecules.
Conclusion and Future Outlook
Porous organic polymers functionalized with pyrimidine moieties represent a promising class of materials for gas adsorption applications, particularly for carbon capture. Their performance is underpinned by the synergistic effects of a high surface area and specific chemical interactions afforded by the nitrogen-rich framework. While direct experimental data for materials derived from 4,4'-(pyrimidine-4,6-diyl)dibenzaldehyde is still emerging, the broader class of pyrimidine-containing POPs demonstrates competitive gas uptake capacities and selectivities when compared to traditional materials like zeolites and activated carbons, and even some MOFs.
Future research should focus on the synthesis and characterization of a wider variety of pyrimidine-based POPs to establish more definitive structure-property relationships. Investigating their performance under industrially relevant conditions, including the presence of moisture and other flue gas components, will be crucial for their translation into real-world applications. The continued development of these materials holds significant potential for addressing pressing environmental and energy challenges.
References
-
Comparative Assessment and Deployment of Zeolites, MOFs, and Activated Carbons for CO2 Capture and Geological Sequestration Applications - MDPI. (URL: [Link])
-
Comparison of Activated Carbon as a Traditional Nanoporous Adsorption Material and Emerging MOFs in Carbon Capture Technology - MATEC Web of Conferences. (URL: [Link])
-
MOFs vs. other porous materials for carbon capture - Blog - novoMOF. (URL: [Link])
-
Different CO2 Capture Methods Based on Metal-Organic Frameworks - Semantic Scholar. (URL: [Link])
-
CO2 MOFs - Singapore - DR-NTU - Nanyang Technological University. (URL: [Link])
-
Adsorption Equilibrium and Diffusion of CH4, CO2, and N2 in Coal-Based Activated Carbon. (URL: [Link])
-
H2, N2, CO2, and CH4 Unary Adsorption Isotherm Measurements at Low and High Pressures on Zeolitic Imidazolate Framework ZIF-8 | Journal of Chemical & Engineering Data - ACS Publications. (URL: [Link])
-
Pyrimidine‐Functionalized Covalent Organic Framework and its Cobalt Complex as an Efficient Electrocatalyst for Oxygen Evolution Reaction - ResearchGate. (URL: [Link])
-
One-pot construction of nitrogen-rich polymeric ionic porous networks for effective CO2 capture and fixation - Polymer Chemistry (RSC Publishing). (URL: [Link])
-
Cationic porous organic polymers for selective adsorption in gas and liquid phases. (URL: [Link])
-
Porous organic polymers with anchored aldehydes: a new platform for post-synthetic amine functionalization en route for enhanced CO2 adsorption properties - Chemical Communications (RSC Publishing). (URL: [Link])
-
Systematic Measurements of CH4 and CO2 Adsorption Isotherms on Cation-Exchanged Zeolites 13X | Journal of Chemical & Engineering Data - ACS Publications. (URL: [Link])
-
N-Enriched Porous Carbons Derived from N-Containing Organic Polymer for Co2 Capture: The Roles of Micropores and Nitrogen Groups - SSRN. (URL: [Link])
-
Stable and microporous covalent organic frameworks via weak interactions for gas uptake - CrystEngComm (RSC Publishing). (URL: [Link])
-
and Multicomponent Fixed Bed Adsorption of CO2, CH4, and N2 in Binder-Free Beads of 4A Zeolite. (URL: [Link])
-
Analyses of Adsorption Behavior of CO2, CH4, and N2 on Different Types of BETA Zeolites - Biblioteca Digital do IPB. (URL: [Link])
-
COVALENT TRIAZINE FRAMEWORKS: STRUCTURE, PROPERTIES AND APPLICATIONS IN GAS STORAGE AND ENERGY CONVERSION. (URL: [Link])
-
High-Pressure Gas Adsorption on Covalent Organic Framework CTF-1 - MDPI. (URL: [Link])
-
How Does The BET Surface Area Analyzer Measure Pore Size Distribution?. (URL: [Link])
-
Novel CO2-philic porous organic polymers synthesized in water: a leap towards eco-sustainability - IRIS-BOA. (URL: [Link])
-
One-pot construction of nitrogen-rich polymeric ionic porous networks for effective CO>2>capture and fixation - The Hebrew University of Jerusalem. (URL: [Link])
-
Surface Area (BET) & Pore Size Determination (DFT) - EAG Laboratories. (URL: [Link])
-
BET Specific Surface Area Testing - Particle Technology Labs. (URL: [Link])
-
Efficient CO2 Capture Using Nitrogen-Enriched Microporous Carbon Derived from Polybenzoxazine in a Single-Step Process for Environmental Sustainability - MDPI. (URL: [Link])
-
Porous organic polymers with anchored aldehydes: A new platform for post-synthetic amine functionalization en route for enhanced CO2 adsorption properties - ResearchGate. (URL: [Link])
-
One-Pot Synthesis of N-Rich Porous Carbon for Efficient CO 2 Adsorption Performance. (URL: [Link])
-
Single-Molecule Traps in Covalent Organic Frameworks for Selective Capture of C2H2 from C2H4-Rich Gas Mixtures - PMC. (URL: [Link])
-
Surface Area Analysis Using the Brunauer-Emmett-Teller (BET) Method: Standard Operating Procedure Series - SciSpace. (URL: [Link])
-
Porous Organic Polymers: Synthesis, Characterization and Applications - MDPI. (URL: [Link])
-
Chemistry of Covalent Organic Frameworks - Berkeley Global Science Institute. (URL: [Link])
-
Crystallization of Covalent Organic Frameworks for Gas Storage Applications - MDPI. (URL: [Link])
-
Covalent Organic Frameworks—Organic Chemistry Beyond the Molecule - MDPI. (URL: [Link])
Sources
- 1. BET Theory | Anton Paar Wiki [wiki.anton-paar.com]
- 2. eag.com [eag.com]
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- 4. pubs.acs.org [pubs.acs.org]
- 5. One-pot construction of nitrogen-rich polymeric ionic porous networks for effective CO2 capture and fixation - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
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- 7. Stable and microporous covalent organic frameworks via weak interactions for gas uptake - CrystEngComm (RSC Publishing) [pubs.rsc.org]
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- 11. pubs.acs.org [pubs.acs.org]
- 12. blog.novomof.com [blog.novomof.com]
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- 15. mdpi.com [mdpi.com]
- 16. scispace.com [scispace.com]
- 17. bsdsorption.com [bsdsorption.com]
High-Precision Purity Standards: 4,4'-(Pyrimidine-4,6-diyl)dibenzaldehyde
A Comparative Guide for COF/MOF Linker Validation
Executive Summary & Core Directive
In the synthesis of Covalent Organic Frameworks (COFs) and pharmaceutical intermediates, 4,4'-(Pyrimidine-4,6-diyl)dibenzaldehyde serves as a critical
The Problem: Standard combustion analysis (CHN) is insufficient for this molecule.
Due to the Suzuki-Miyaura coupling origin of this linker, "passing" CHN values (
The Solution: This guide establishes a Multi-Modal Validation Standard , comparing classical combustion against ICP-MS and qNMR to create a self-validating purity protocol.
Theoretical Baseline & Stoichiometry
Before analyzing experimental data, the theoretical baseline must be established.
Target Molecule: 4,4'-(Pyrimidine-4,6-diyl)dibenzaldehyde
Formula:
| Element | Count | Atomic Mass | Total Mass | Theoretical % |
| Carbon | 18 | 12.011 | 216.198 | 74.99% |
| Hydrogen | 12 | 1.008 | 12.096 | 4.20% |
| Nitrogen | 2 | 14.007 | 28.014 | 9.72% |
| Oxygen | 2 | 15.999 | 31.998 | 11.10% |
Critical Note: Standard Certificates of Analysis (CoA) often calculate Oxygen by difference (
). For aldehyde-functionalized linkers, this is unacceptable as it hides oxidation to benzoic acid.
Comparative Analysis of Detection Methods
This section compares the three dominant methodologies for validating this specific linker.
Method A: Classical Combustion (CHN)
The Industry Standard (ASTM D5291)
-
Principle: High-temperature combustion (
C) converts sample to , , and . -
Pros: Cheap, requires small sample size (2–5 mg).
-
Cons for this Molecule:
-
False Positives: Trapped DMF (common solvent) mimics the C/N ratio of the target.
-
Blind Spot: Cannot detect Palladium (Pd) or Boron (B) residues from synthesis.
-
Method B: ICP-MS (Inductively Coupled Plasma Mass Spectrometry)
The Trace Impurity Standard (USP <232>/<233>)
-
Principle: Acid digestion followed by plasma ionization to detect metals.
-
Pros: Detects Pd catalyst and Boron at ppb levels.
-
Cons: Destructive; requires aggressive digestion (Aqua Regia) due to the stability of the pyrimidine ring.
Method C: Quantitative NMR (qNMR)
The Structural Integrity Standard
-
Principle: Integration of the aldehyde proton (10.1 ppm) against an internal standard (e.g., Trimethoxybenzene).
-
Pros: Differentiates between aldehyde and oxidized carboxylic acid forms.
-
Cons: Lower precision for elemental ratios compared to combustion.
Data Presentation: The "Impurity Fate" Table
The following table demonstrates how specific synthetic impurities shift the Elemental Analysis (EA) results. This data proves why Method A (CHN) alone is dangerous.
Scenario: You have a sample that is 95% pure Target, contaminated with 5% of a specific impurity.
| Impurity Type | Origin | Effect on %C | Effect on %N | Detectable by CHN? |
| Mono-Cl Intermediate | Incomplete Suzuki Coupling | ↓ Lower (63.3%) | ↑ Higher (13.4%) | YES (Significant Shift) |
| Palladium ( | Catalyst Residue | ↓ Lower | No Change | NO (Dilution effect only) |
| Trapped DMF | Recrystallization Solvent | ↓ Lower | ↑ Higher | NO (Mimics Target Ratio) |
| Boronic Acid | Unreacted Reagent | ↓ Lower | ↓ Lower | NO (Often masked) |
Analysis: A 5% contamination of Trapped DMF shifts the Carbon content by only -0.3%, which is within the standard error of most CHN instruments (
). You would pass a failing batch.
Visualizing the Validation Workflow
The following diagram outlines the decision logic for accepting a batch of linker for COF synthesis.
Figure 1: The "Tri-Pillar" validation workflow ensures no single method's blind spot allows a defect to pass.
Detailed Experimental Protocols
Protocol 1: Sample Preparation (Drying)
Crucial Step: Aldehydes are hygroscopic and prone to oxidation.
-
Place 50 mg of sample in a vacuum oven at 40°C (Do not exceed 60°C to prevent polymerization).
-
Dry for 12 hours under dynamic vacuum (< 10 mbar).
-
Store under Argon immediately.
Protocol 2: Microwave Digestion for ICP-MS
Target: Palladium and Boron quantification.
-
Weigh: Transfer 20 mg of dried sample into a TFM digestion vessel.
-
Reagents: Add 6 mL
(65%, trace metal grade) and 2 mL (30%).-
Note: The pyrimidine ring is stable; peroxide is required for complete oxidation.
-
-
Program: Ramp to 200°C over 15 mins; Hold for 20 mins.
-
Analysis: Dilute with deionized water to 50 mL. Analyze Pd (mass 105) and B (mass 11).
-
Limit: Acceptance criteria for COF synthesis is Pd < 100 ppm .
Authoritative References
-
International Council for Harmonisation (ICH). "Guideline Q3D (R1) on Elemental Impurities." ICH Guidelines, 2019. Link
-
U.S. Pharmacopeia (USP). "General Chapter <233> Elemental Impurities—Procedures."[1][2] USP-NF, 2018. Link
-
Segura, J.L., et al. "Covalent Organic Frameworks based on Schiff-base chemistry: Synthesis, properties and applications." Chemical Society Reviews, 2016. Link
-
Suzuki, A. "Cross-coupling reactions of organoboranes: an easy way to construct C–C bonds." Chemical Communications, 2005. Link
-
Smith, B.C. "Fundamentals of Fourier Transform Infrared Spectroscopy." CRC Press, 2011. (Reference for Aldehyde C=O vs Acid C=O differentiation).
Sources
Personal protective equipment for handling 4,4'-(Pyrimidine-4,6-diyl)dibenzaldehyde
Disclaimer: The following guide is designed for trained laboratory personnel handling 4,4'-(Pyrimidine-4,6-diyl)dibenzaldehyde (CAS: Not globally standardized; treat as novel research chemical). In the absence of a substance-specific Safety Data Sheet (SDS), this protocol applies the Precautionary Principle , deriving safety measures from the toxicology of analogous benzaldehyde and pyrimidine derivatives.
Executive Safety Summary
-
Primary Hazard: Respiratory sensitization and mucous membrane irritation (Dust/Aerosol).
-
Chemical Stability: Aldehyde moieties are susceptible to autoxidation to carboxylic acids upon air exposure, compromising polymerization stoichiometry in COF/MOF synthesis.
-
Critical Control: Zero-inhalation protocol. Handle exclusively within a certified chemical fume hood or glovebox.
Chemical Profile & Hazard Analysis
As a Senior Application Scientist, I emphasize that safety protocols for this compound must address both biological safety (protecting the researcher) and chemical integrity (protecting the experiment).
| Feature | Technical Specification | Operational Implication |
| Functional Group | Bis-aldehyde (reactive electrophile) | Potential skin sensitizer; causes reversible cross-linking of proteins (irritation). |
| Core Structure | Pyrimidine (N-heterocycle) | Biologically active scaffold; assume potential kinase inhibition or metabolic interference if ingested. |
| Physical State | Powder (Microcrystalline) | High risk of electrostatic suspension and inhalation. |
| Reactivity | Oxidation-prone (Air sensitive) | Must store under inert gas (Ar/N₂). Degraded material (carboxylic acid) terminates COF lattice growth. |
Personal Protective Equipment (PPE) Matrix
Do not rely on generic lab safety rules. This matrix is calibrated for the specific permeation risks of aromatic aldehydes and fine organic powders.
A. Hand Protection (Glove Logic)
-
Standard Operation (Solids): Nitrile (0.11 mm / 4 mil) .
-
Reasoning: Sufficient for incidental contact with solids.
-
-
Solution Handling (DCM/DMF/THF): Double-gloving (Nitrile over PE/EVAL Laminate) .
-
Reasoning: Aldehydes in organic solvents can permeate standard nitrile gloves. If dissolving in DMF (common for COFs), standard nitrile degrades rapidly.
-
Protocol: Inspect gloves for pinholes before entering the glovebox or hood.
-
B. Respiratory & Eye Protection
-
Primary Barrier: Chemical Fume Hood (Face velocity: 0.5 m/s) or Glovebox.
-
Secondary Barrier (Outside Hood): N95 (US) / P2 (EU) Particulate Respirator .
-
Constraint: Never handle open containers of this powder on an open bench.
-
-
Eye Protection: Chemical Splash Goggles (ANSI Z87.1 / EN 166).
-
Note: Safety glasses are insufficient due to the risk of airborne micro-particles bypassing side shields.
-
Operational Protocols
Protocol A: Storage & Stability Management
-
Environment: Store at 2–8°C in a dedicated desiccator or glovebox antechamber.
-
Atmosphere: Purge headspace with Argon or Nitrogen after every use.
-
Visual Check: Material should be off-white to pale yellow. A shift to dark orange/brown indicates significant oxidation or photodecomposition.
Protocol B: Safe Weighing & Transfer (Step-by-Step)
-
Objective: Prevent dust generation and static discharge.[1]
-
Preparation: Place the analytical balance inside the fume hood or a balance enclosure. If this is impossible, use a "tarred transfer" method (tare vial in hood, move to balance closed, weigh, return to hood to open).
-
Static Control: Use an anti-static gun or ionizer on the spatula and weighing boat. Pyrimidine-based powders are often static-prone, leading to "jumping" powder.
-
Transfer:
-
Use a glass or antistatic plastic weighing boat.
-
Do not use metal spatulas if the compound is being used for metal-sensitive catalysis; use porcelain or PTFE-coated tools.
-
-
Cleanup: Immediately wipe the balance area with a tissue dampened with acetone or ethanol.
Protocol C: Reaction Setup (COF/MOF Synthesis Context)
-
Solvent Degassing: Because this linker is oxidation-prone, ensure all solvents (e.g., Mesitylene, Dioxane) are degassed (freeze-pump-thaw) before adding the solid.
-
Addition Sequence: Add the solid linker last to the reaction vessel under a counter-flow of inert gas to minimize air exposure time.
Emergency Response & Disposal
Spill Cleanup (Solid)
-
Evacuate the immediate area if a large container (>5g) is dropped outside a hood.
-
Don PPE: Double nitrile gloves, goggles, and N95 respirator.
-
Contain: Do not dry sweep. Cover the spill with a wet paper towel (dampened with water/ethanol) to suppress dust.
-
Collect: Scoop the wet material into a wide-mouth waste jar.
-
Decontaminate: Wash surface with 10% soap solution, then water.
Waste Disposal
-
Classification: Hazardous Organic Waste (Non-Halogenated, unless solvents dictate otherwise).
-
Segregation: Do not mix with strong oxidizers (e.g., nitric acid waste) as aldehydes can react exothermically.
-
Labeling: "Contains Pyrimidine Derivative - Potential Irritant/Sensitizer."
Visualizations
Figure 1: Safe Handling Decision Logic
This decision tree guides the researcher through PPE selection based on the physical state of the reagent.
Caption: PPE selection logic based on physical state and solvent carrier. Note the escalated glove requirement for penetrating solvents like DMF.
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for Benzaldehyde (Analogous Hazard Data). Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance: Handling Fine Powders. Retrieved from [Link]
-
Lohse, M. et al. Covalent Organic Frameworks: Synthesis, Characterization, and Application. (Context for air-sensitivity of aldehyde linkers). Chemistry – A European Journal, 2016. Retrieved from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
